5-Chloro-6-methylpicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGYULRJHPVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568128 | |
| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-17-7 | |
| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-6-methylpicolinaldehyde: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Picolinaldehydes in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold." Within this class of heterocyles, substituted picolinaldehydes, such as 5-Chloro-6-methylpicolinaldehyde (CAS No. 137778-17-7), have emerged as exceptionally valuable building blocks. The strategic placement of a reactive aldehyde group at the 2-position, coupled with the modulating effects of chloro and methyl substituents on the pyridine ring, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities.
This technical guide provides an in-depth exploration of 5-Chloro-6-methylpicolinaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic spectroscopic signatures, and its pivotal role as a key intermediate in the synthesis of medicinally relevant compounds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 137778-17-7 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | PYYGYULRJHPVOF-UHFFFAOYSA-N | [1] |
Safety Information:
5-Chloro-6-methylpicolinaldehyde is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Strategic Synthesis of 5-Chloro-6-methylpicolinaldehyde
Method 1: Oxidation of (5-Chloro-6-methylpyridin-2-yl)methanol
This is a classic and reliable method for the preparation of aldehydes, involving the oxidation of the corresponding primary alcohol. The precursor, (5-Chloro-6-methylpyridin-2-yl)methanol, can be synthesized from commercially available starting materials.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Chloro-6-methylpicolinaldehyde via oxidation.
Step-by-Step Protocol (Proposed):
-
Synthesis of (5-Chloro-6-methylpyridin-2-yl)methanol:
-
To a solution of 2-Chloro-6-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The resulting crude 2-(bromomethyl)-5-chloro-6-methylpyridine is then subjected to hydrolysis, for instance, by treatment with an aqueous solution of sodium bicarbonate, to yield (5-Chloro-6-methylpyridin-2-yl)methanol.
-
-
Oxidation to 5-Chloro-6-methylpicolinaldehyde:
-
Dissolve the synthesized (5-Chloro-6-methylpyridin-2-yl)methanol in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature.[2]
-
Stir the reaction mixture until the alcohol is completely oxidized (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the oxidant byproducts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford pure 5-Chloro-6-methylpicolinaldehyde.
-
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] This approach would likely involve the formylation of a suitable 2-chloro-3-methylpyridine precursor.
Proposed Synthetic Workflow:
Caption: Proposed Vilsmeier-Haack synthesis of 5-Chloro-6-methylpicolinaldehyde.
Step-by-Step Protocol (Proposed):
-
Preparation of 2,5-Dichloro-6-methylpyridine:
-
Start with commercially available 2-Amino-5-chloro-6-methylpyridine.
-
Perform a Sandmeyer reaction by treating the starting amine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, followed by the addition of a copper(I) chloride solution to introduce the second chloro substituent.
-
-
Vilsmeier-Haack Formylation:
-
To a solution of 2,5-Dichloro-6-methylpyridine in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C.[3]
-
The reaction mixture is then heated to facilitate the formation of the iminium salt intermediate.
-
After the reaction is complete, the mixture is cooled and carefully quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the iminium salt.[3]
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography will yield the desired 5-Chloro-6-methylpicolinaldehyde.
-
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Values and Interpretation | Source(s) for Analogy |
| ¹H NMR | δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO) ~7.8 (d, 1H, Ar-H) ~7.5 (d, 1H, Ar-H) ~2.6 (s, 3H, -CH₃) | [1][7] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~192 (-CHO) ~155 (C-Cl) ~152 (C-CHO) ~138 (Ar-C) ~125 (Ar-C) ~124 (C-CH₃) ~20 (-CH₃) | [8][9][10][11] |
| FTIR | ν (cm⁻¹): ~2950-2850 (C-H stretch, methyl) ~2850-2750 (C-H stretch, aldehyde) ~1710-1690 (C=O stretch, aldehyde) ~1600-1450 (C=C and C=N stretch, aromatic ring) ~850-750 (C-Cl stretch) | [12][13][14][15][16] |
| Mass Spectrometry (EI) | m/z: 155/157 (M⁺, molecular ion peak with ³⁵Cl/³⁷Cl isotopes) 154/156 ([M-H]⁺) 126/128 ([M-CHO]⁺) 77 (Aryl fragment) | [17][18][19][20] |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 5-Chloro-6-methylpicolinaldehyde lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The aldehyde functionality serves as a key handle for a variety of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse heterocyclic systems. The chloro and methyl groups on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.
A particularly promising application of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a common feature in many ATP-competitive kinase inhibitors.
A recent patent for RET kinase inhibitors describes the use of a substituted picolinaldehyde in a key synthetic step.[12] While the patent does not explicitly name 5-Chloro-6-methylpicolinaldehyde, the described chemistry is directly applicable and highlights the potential of this building block in synthesizing potent and selective kinase inhibitors.
Representative Reaction Scheme: Reductive Amination for Kinase Inhibitor Synthesis
Caption: Reductive amination of 5-Chloro-6-methylpicolinaldehyde.
This reductive amination reaction is a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse amine-containing fragments. The resulting substituted aminomethyl pyridine can then be further elaborated to construct complex kinase inhibitor scaffolds.[21][22][23][24]
Conclusion: A Building Block with Significant Potential
5-Chloro-6-methylpicolinaldehyde is a strategically functionalized heterocyclic building block with considerable potential for applications in drug discovery and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde group and the substituted pyridine core, makes it an attractive starting material for the synthesis of a wide range of complex molecules. While detailed synthetic and application data in the public domain remains somewhat limited, the principles of organic synthesis and the precedent set by structurally related compounds strongly suggest its utility, particularly in the development of novel kinase inhibitors. This technical guide provides a solid foundation for researchers to harness the potential of this valuable synthetic intermediate.
References
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A Technical Guide to the Synthesis of 2-Chloro-5-formyl-3-methylpyridine via Selective Halogen-Metal Exchange
Abstract
This technical guide provides an in-depth examination of a robust and regioselective method for the synthesis of 2-chloro-5-formyl-3-methylpyridine, a valuable heterocyclic building block. The synthesis commences from the readily available starting material, 5-bromo-2-chloro-3-methylpyridine. The core of this transformation relies on a highly selective bromine-lithium exchange reaction under cryogenic conditions, followed by formylation using N,N-dimethylformamide (DMF) as a C1 electrophile. This document elucidates the strategic considerations behind the chosen pathway, details the underlying reaction mechanisms, presents a comprehensive experimental protocol, and offers insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for accessing functionalized pyridine scaffolds.
Introduction & Strategic Analysis
Substituted pyridine aldehydes, such as picolinaldehydes and nicotinaldehydes, are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their aldehyde functionality serves as a versatile synthetic handle for a multitude of subsequent transformations, making the development of efficient formylation methods a significant area of research.[4][5]
The synthetic target of this guide is 2-chloro-5-formyl-3-methylpyridine. The selected starting material, 5-bromo-2-chloro-3-methylpyridine[6][7], presents an interesting challenge in regioselectivity. The molecule possesses two distinct halogen atoms, a bromine at the C5 position and a chlorine at the C2 position.
Strategic Rationale:
The chosen synthetic strategy hinges on the differential reactivity of carbon-halogen bonds in metal-halogen exchange reactions. It is well-established that the C-Br bond is significantly more susceptible to exchange with organolithium reagents than the more robust C-Cl bond.[8][9] This reactivity difference allows for the precise and selective generation of an organometallic intermediate at the C5 position, leaving the C2 chloro substituent untouched.
This selective lithiation generates a potent nucleophilic pyridyl anion, which can then be trapped with a suitable electrophile to introduce the desired functional group. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is an excellent and widely used C1 synthon.[10][11] The overall transformation is a two-step, one-pot procedure that is both efficient and highly regioselective.
Caption: Overall synthetic workflow for the formylation of 5-bromo-2-chloro-3-methylpyridine.
Core Reaction Mechanisms
The success of this synthesis is rooted in two fundamental organometallic reactions: the halogen-lithium exchange and the subsequent nucleophilic addition to an amide.
The initial and most critical step is the selective bromine-lithium exchange. This reaction is typically performed using an alkyllithium reagent, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures (-78 °C).
Causality of Experimental Choices:
-
Reagent: n-Butyllithium is a strong base and an effective agent for halogen-metal exchange. Its use allows the reaction to proceed rapidly at low temperatures.[9]
-
Temperature: Cryogenic temperatures are crucial for several reasons. Firstly, they prevent side reactions, such as the alkyllithium reagent attacking the THF solvent or deprotonating other positions on the pyridine ring.[12] Secondly, the resulting pyridyllithium intermediate is thermally unstable and maintaining a low temperature preserves its integrity until the electrophile is introduced.[13]
-
Solvent: THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the organolithium reagent.
The mechanism proceeds via a four-centered transition state, resulting in the exchange of the bromine atom for a lithium atom, yielding the key 2-chloro-5-lithio-3-methylpyridine intermediate and butyl bromide as a byproduct.
Caption: Conceptual pathway for the bromine-lithium exchange step.
Once the pyridyllithium species is generated in situ, it acts as a powerful carbon-centered nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF.
Mechanism Breakdown:
-
Nucleophilic Addition: The C5-lithio pyridine attacks the carbonyl carbon of DMF, breaking the C=O pi bond and forming a new C-C bond. This results in a stable, tetravalent lithium alkoxide intermediate.
-
Stability of the Intermediate: Unlike the reaction of organometallics with esters, this tetrahedral intermediate is stable at low temperatures and does not collapse to eliminate a leaving group. The dimethylamide anion (NMe₂) is a very poor leaving group. This stability is the reason why the addition of the organometallic reagent occurs only once.[11][14]
-
Hydrolysis: Upon aqueous workup (e.g., with water or saturated ammonium chloride), the lithium alkoxide is protonated. The resulting hemiaminal is unstable and rapidly eliminates dimethylamine to reveal the final aldehyde product.
Caption: Mechanism of formylation using DMF followed by aqueous workup.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Equivalents |
| 5-Bromo-2-chloro-3-methylpyridine | 206.47 | 2.06 g (10.0 mmol) | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL (11.0 mmol) | 1.1 |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | 1.17 mL (15.0 mmol) | 1.5 |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl Solution | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Initial Solution: To the flask, add 5-bromo-2-chloro-3-methylpyridine (2.06 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the solution to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the pyridyllithium species.
-
Formylation (Quenching): Add anhydrous DMF (1.17 mL, 15.0 mmol) dropwise via syringe to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-chloro-5-formyl-3-methylpyridine.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Atmospheric moisture or wet reagents/glassware.[12]2. Inactive n-BuLi reagent.3. Insufficient reaction time for lithiation. | 1. Rigorously dry all glassware and use anhydrous solvents. Maintain a positive inert gas pressure.2. Titrate the n-BuLi solution before use to determine its exact molarity.3. Extend the stirring time at -78 °C to 1.5-2 hours. |
| Formation of Side Products | 1. Reaction temperature too high, leading to reaction with THF.[12]2. Deprotonation of the methyl group or other ring positions. | 1. Maintain a strict internal temperature of -78 °C during n-BuLi addition and stirring.2. Use slow, dropwise addition of n-BuLi to avoid localized high concentrations of the base. |
| Difficult Purification | Incomplete reaction or formation of butyl-adducts. | Ensure the reaction goes to completion by monitoring with TLC. Optimize chromatography conditions for better separation. |
Conclusion
The synthesis of 2-chloro-5-formyl-3-methylpyridine from 5-bromo-2-chloro-3-methylpyridine is effectively achieved through a regioselective halogen-metal exchange followed by electrophilic trapping with DMF. The key to this successful transformation lies in the differential reactivity of the C-Br and C-Cl bonds and the careful control of reaction parameters, most notably temperature. This one-pot procedure provides a reliable and scalable route to a valuable synthetic intermediate, paving the way for further molecular exploration in the fields of medicinal chemistry and materials science.
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spectral data of 5-Chloro-6-methylpicolinaldehyde
An In-depth Technical Guide to the Spectral Data of 5-Chloro-6-methylpicolinaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 5-Chloro-6-methylpicolinaldehyde (CAS No: 137778-17-7), a key heterocyclic building block in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed set of predicted spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this molecule through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations herein are grounded in fundamental chemical principles to ensure scientific integrity and provide a reliable reference for quality control and characterization.
Introduction and Molecular Structure Analysis
5-Chloro-6-methylpicolinaldehyde, with the molecular formula C₇H₆ClNO, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a chloro group at position 5, a methyl group at position 6, and a formyl (aldehyde) group at position 2. The strategic placement of these functional groups—an electron-withdrawing aldehyde and chloro group, and an electron-donating methyl group—creates a unique electronic environment that dictates its reactivity and is reflected in its spectral properties.
Accurate spectral characterization is paramount for verifying the identity, purity, and stability of such compounds used in synthesis and drug development pipelines. This guide provides the expected spectral data to serve as a benchmark for researchers synthesizing or utilizing this molecule.
Molecular Structure
Figure 1: 2D structure of 5-Chloro-6-methylpicolinaldehyde.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The predicted IR spectrum of 5-Chloro-6-methylpicolinaldehyde is dominated by absorptions from the aldehyde group and the substituted aromatic ring.
Causality Behind Predictions:
-
C=O Stretch: The aldehyde carbonyl (C=O) stretch is one of the most intense and diagnostic peaks. For aromatic aldehydes, this peak typically appears around 1700-1710 cm⁻¹.[3] The conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aliphatic aldehyde (1720-1730 cm⁻¹).[4]
-
Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H bond stretch of the formyl group, which typically appears as a pair of weak to medium bands (a Fermi doublet) between 2880 and 2720 cm⁻¹.[3]
-
Aromatic C-H and C=C Stretches: The pyridine ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.[4]
-
C-Cl Stretch: The carbon-chlorine bond stretch will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3050 | Weak-Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2930 | Weak | C-H Stretch | Methyl (CH₃) |
| ~2830, ~2730 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |
| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| ~1580, ~1470 | Medium-Strong | C=C and C=N Stretches | Aromatic (Pyridine Ring) |
| ~1380 | Medium | C-H Bend | Methyl (CH₃) |
| ~780 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum for 5-Chloro-6-methylpicolinaldehyde in a standard deuterated solvent like CDCl₃ would show four distinct signals.
Causality Behind Predictions:
-
Aldehyde Proton (H-α): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It is expected to appear far downfield as a singlet, typically between 9.8 and 10.2 ppm.
-
Aromatic Protons (H-3, H-4): The two protons on the pyridine ring are in different electronic environments. H-4 is ortho to the electron-withdrawing chloro group, while H-3 is meta. Both are influenced by the aldehyde and methyl groups. They are expected to appear as doublets due to coupling with each other (ortho-coupling, J ≈ 8-9 Hz). H-3 will likely be slightly further downfield than H-4 due to its proximity to the deshielding aldehyde group.
-
Methyl Protons (H-β): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Their position is influenced by the adjacent nitrogen and the aromatic ring, typically expected in the 2.5-2.8 ppm range.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-α (CHO) | 10.1 | Singlet (s) | - | 1H |
| H-3 | 7.95 | Doublet (d) | ~8.5 | 1H |
| H-4 | 7.60 | Doublet (d) | ~8.5 | 1H |
| H-β (CH₃) | 2.65 | Singlet (s) | - | 3H |
Figure 2: Proton assignments for ¹H NMR of 5-Chloro-6-methylpicolinaldehyde.
Predicted ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) identifies the different carbon environments in the molecule. For 5-Chloro-6-methylpicolinaldehyde, seven distinct carbon signals are expected.
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear furthest downfield, typically in the 190-195 ppm range.[5]
-
Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. Carbons bonded to electronegative atoms (N, Cl) or electron-withdrawing groups (CHO) will be shifted downfield. C2 (bonded to CHO and N) and C6 (bonded to CH₃ and N) will be significantly downfield. C5, bonded to chlorine, will also be downfield. The general range for pyridine carbons is 120-160 ppm.[6]
-
Methyl Carbon: The methyl carbon is an sp³-hybridized carbon and will appear furthest upfield, typically in the 15-25 ppm range.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C=O | 192.5 | Aldehyde carbonyl |
| C6 | 162.0 | Aromatic C attached to N and CH₃ |
| C2 | 153.5 | Aromatic C attached to N and CHO |
| C5 | 141.0 | Aromatic C attached to Cl |
| C3 | 138.0 | Aromatic C |
| C4 | 125.0 | Aromatic C |
| CH₃ | 20.5 | Methyl carbon |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Causality Behind Predictions:
-
Molecular Ion Peak (M⁺): The molecular weight of C₇H₆ClNO is 155.58 g/mol .[1] Mass spectrometry will show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The molecular ion will appear as two peaks: M⁺ at m/z 155 (for the ³⁵Cl isotope) and M+2 at m/z 157 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.
-
Key Fragmentation: Common fragmentation pathways for this molecule would include:
-
Loss of the aldehyde proton: [M-H]⁺ at m/z 154/156.
-
Loss of the formyl radical: [M-CHO]⁺ at m/z 126/128.
-
Loss of a chlorine radical: [M-Cl]⁺ at m/z 120.
-
Table 4: Predicted Key Mass Spectrometry Peaks (EI)
| Predicted m/z | Ion | Notes |
|---|---|---|
| 157 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope |
| 155 | [M]⁺ | Molecular ion with ³⁵Cl isotope (Base Peak) |
| 128 | [M-CHO]⁺ | Fragment with ³⁷Cl after loss of formyl radical |
| 126 | [M-CHO]⁺ | Fragment with ³⁵Cl after loss of formyl radical |
| 120 | [M-Cl]⁺ | Fragment after loss of chlorine |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following self-validating protocols are recommended.
Protocol 1: Acquiring the IR Spectrum
Figure 3: Workflow for acquiring a self-validating ATR-IR spectrum.
-
System Preparation: Ensure the ATR-FTIR spectrometer is calibrated. Clean the diamond ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection (Self-Validation): Collect a background spectrum (32 scans) of the empty, clean crystal. This scan is subtracted from the sample scan to remove environmental interferences (e.g., CO₂, H₂O). A flat baseline in the background confirms a clean system.
-
Sample Analysis: Place a small, representative amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the instrument's anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum using the same number of scans as the background.
-
Data Processing: Process the resulting spectrum with an ATR correction algorithm if necessary. Identify and label the peaks corresponding to the key functional groups listed in Table 1.
Protocol 2: Acquiring NMR Spectra (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a clean NMR tube. TMS serves as the internal reference standard (δ = 0.00 ppm), a critical step for data validation.
-
Spectrometer Setup: Insert the sample into a calibrated NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (~ -1 to 11 ppm). Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A wider spectral width (~0 to 200 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.
Conclusion
This guide establishes a detailed, predicted spectral profile for 5-Chloro-6-methylpicolinaldehyde based on fundamental spectroscopic principles and comparative data. The provided tables of expected IR absorptions, ¹H and ¹³C NMR chemical shifts, and mass spectrometry fragments serve as an authoritative reference for scientists working with this compound. By following the outlined self-validating experimental protocols, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.
References
- Guo, B., et al. (2016). Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Sigma-Aldrich. 5-chloro-6-methylpicolinaldehyde. AOBChem.
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- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 2-Chloro-5-methylpyridine-4-carboxaldehyde.
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- BenchChem.
- BenchChem.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of 5-Chloro-6-methylpicolinaldehyde
Introduction
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. As with any novel or complex organic molecule, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such compounds in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-Chloro-6-methylpicolinaldehyde. In the absence of a readily available public spectral database for this specific molecule, this document serves as an expert guide, leveraging fundamental NMR principles and substituent effect data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a reliable forecast of the expected spectrum but also deepens the understanding of structure-spectrum correlations, which is invaluable for researchers, scientists, and professionals in drug development.
Theoretical Framework: Predicting Chemical Shifts in a Substituted Pyridine Ring
The chemical shift (δ) of a nucleus in NMR is exquisitely sensitive to its local electronic environment. The distribution of electron density around a nucleus dictates the extent to which it is "shielded" from the external magnetic field. In the case of 5-Chloro-6-methylpicolinaldehyde, the chemical shifts of the ring protons and carbons are governed by the inherent electronic properties of the pyridine ring, which are then modulated by the electronic effects of three distinct substituents: a chloro group, a methyl group, and an aldehyde group.
The pyridine ring itself is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom, which generally causes its protons and carbons to resonate at a lower field (higher ppm) compared to benzene. The final chemical shifts are a complex interplay of the following substituent effects:
-
Aldehyde Group (-CHO): This is a potent electron-withdrawing group, acting through both induction (via the sigma bonds) and resonance (delocalizing pi-electron density from the ring into the carbonyl). This effect strongly deshields the ortho (C3) and para (C5) positions, withdrawing electron density and causing the attached nuclei to resonate significantly downfield.
-
Chloro Group (-Cl): Chlorine is strongly electronegative, making it inductively electron-withdrawing. It also possesses lone pairs that can be donated into the ring via a weak resonance effect. For halogens, the inductive effect typically dominates, leading to a net deshielding of the ring, particularly at the attached carbon (the ipso carbon) and the ortho positions.
-
Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation. It donates a small amount of electron density to the ring system, causing a modest shielding (upfield shift) effect, most pronounced at the ortho and para positions.
By synthesizing these individual effects, we can construct a detailed and predictive map of the NMR spectrum for the target molecule.[1][2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display four distinct signals: one for the aldehyde proton, two for the aromatic protons, and one for the methyl protons. The predicted chemical shifts and coupling patterns are summarized below.
Table 1: Predicted ¹H NMR Data for 5-Chloro-6-methylpicolinaldehyde
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Justification |
| H7 (-CHO) | 9.8 - 10.2 | Singlet (s) | - | 1H | The aldehyde proton is directly attached to a carbonyl carbon and an electron-deficient aromatic ring, resulting in a strong deshielding effect that places it far downfield. |
| H3 | 8.0 - 8.2 | Doublet (d) | ~8.0 Hz | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H4. |
| H4 | 7.8 - 8.0 | Doublet (d) | ~8.0 Hz | 1H | This proton is ortho to the deshielding chloro group and meta to the aldehyde. The coupling with H3 results in a doublet. |
| H8 (-CH₃) | 2.6 - 2.8 | Singlet (s) | - | 3H | As a methyl group attached to an aromatic ring, it appears in the typical benzylic proton region. The absence of adjacent protons results in a singlet. |
Note: Predictions are based on typical values for substituted pyridines in a solvent like CDCl₃. Actual values may vary based on solvent and concentration.[3][4][5][6]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, corresponding to each unique carbon atom in the molecule. The prediction of these shifts relies on the additivity of substituent chemical shift (SCS) effects on the base values of the pyridine carbons.[1][2][7]
Table 2: Predicted ¹³C NMR Data for 5-Chloro-6-methylpicolinaldehyde
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C7 (-CHO) | 190 - 194 | The carbonyl carbon of an aldehyde attached to an aromatic ring is characteristically found at a very low field. |
| C6 (-CH₃) | 160 - 164 | This carbon is attached to both the ring nitrogen and the methyl group. Alkyl substitution on a pyridine ring typically shifts the ipso-carbon downfield. |
| C2 (-CHO) | 152 - 156 | The ipso-carbon bearing the aldehyde group is significantly deshielded due to the substituent's electron-withdrawing nature. |
| C5 (-Cl) | 138 - 142 | The ipso-carbon attached to chlorine is deshielded by the halogen's electronegativity. |
| C3 | 136 - 140 | This carbon is ortho to the aldehyde group and meta to the chlorine, both of which contribute to its downfield shift. |
| C4 | 125 - 129 | Positioned meta to the aldehyde and ortho to the chlorine, this carbon is also deshielded but generally less so than C3. |
| C8 (-CH₃) | 18 - 22 | The methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with an sp³-hybridized carbon attached to an aromatic system. |
Note: These predictions are derived from established substituent effects on the pyridine ring and are best confirmed with 2D NMR experiments.[8][9]
Proposed Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data for 5-Chloro-6-methylpicolinaldehyde, a systematic approach is essential. The following protocol outlines the key steps from sample preparation to data acquisition.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., >5 mg/mL). Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used. Note the chemical shifts of residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm; DMSO at ~2.50 ppm).[10][11][12]
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 5-Chloro-6-methylpicolinaldehyde and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.
II. Spectrometer Setup and Calibration
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp lines and high resolution.
-
Tuning and Matching: For each nucleus to be observed (¹H, ¹³C), the probe must be tuned to the correct frequency and matched to the instrument's electronics to maximize signal transmission and sensitivity.[13]
III. Data Acquisition
-
¹H NMR Spectrum:
-
Experiment: A standard 1D proton experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm, centered around 6-7 ppm.
-
Pulse Angle: 30-45 degrees to balance signal intensity with relaxation time.
-
Acquisition Time (at): 3-4 seconds for good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[14][15]
-
-
-
¹³C NMR Spectrum:
-
Experiment: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly between H3 and H4.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This would definitively link the signals for (H3, C3), (H4, C4), and (H8, C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons (C2, C5, C6) by correlating them to nearby protons (e.g., C7 to H3; C2 to H3; C6 to H4).
-
Caption: Experimental workflow for NMR analysis.
Structural Visualization and Assignment
The numbering scheme used in the predictive tables corresponds to the structure below, providing a clear reference for the assignment of each NMR signal.
Caption: Structure and numbering for NMR assignments.
Conclusion
This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 5-Chloro-6-methylpicolinaldehyde. The predicted chemical shifts, multiplicities, and coupling constants are derived from a systematic analysis of the combined electronic effects of the aldehyde, chloro, and methyl substituents on the pyridine core. The detailed experimental protocol offers a reliable workflow for acquiring and confirming this data. By integrating predictive theory with a practical experimental framework, this document serves as a valuable resource for scientists, enabling them to anticipate spectral features, facilitate data interpretation, and accelerate their research and development efforts.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]
- Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from a general search as direct linking is not possible.
-
Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9:8, 469-477. Available at: [Link]
-
Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 45-67). Wiley-VCH. Available at: [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 712-723. Available at: [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 988-1002. Available at: [Link]
- University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from a general university resource search.
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SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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University of Leicester. (2021). Common NMR experiments and the time it takes to run them. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-628.
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Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from: [Link]
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Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
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SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]
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mass spectrometry fragmentation of 5-Chloro-6-methylpicolinaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-6-methylpicolinaldehyde
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 5-Chloro-6-methylpicolinaldehyde. As a substituted pyridine derivative, this compound incorporates several functional groups—an aldehyde, a chlorine atom, a methyl group, and an aromatic nitrogenous ring—that collectively influence its behavior upon ionization. Understanding these fragmentation patterns is critical for unambiguous structural elucidation and purity assessment in synthetic chemistry, metabolomics, and drug development. This document synthesizes fundamental mass spectrometry principles with data from analogous structures to propose the primary and secondary fragmentation routes, offering a predictive framework for researchers and analytical scientists.
Compound Overview
5-Chloro-6-methylpicolinaldehyde is a heterocyclic aromatic aldehyde. Its structure is foundational to various research applications, serving as a versatile building block in the synthesis of more complex molecules. Accurate analytical characterization is the first step in its successful application.
-
Chemical Structure:
(Self-generated image, not from a search result)
-
Molecular Formula: C₇H₆ClNO[1]
-
Molecular Weight: 155.58 g/mol [1]
Table 1: Physicochemical Properties of 5-Chloro-6-methylpicolinaldehyde
| Property | Value | Source |
| CAS Number | 137778-17-7 | [1] |
| Molecular Weight | 155.58 | [1] |
| InChI Key | PYYGYULRJHPVOF-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•)[2][3]. This excess energy induces the M⁺• to break apart into smaller, characteristic fragment ions and neutral radicals[3]. Only the charged fragments are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to create a mass spectrum.
A key diagnostic feature for chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M⁺+2) separated by two mass units, with a corresponding intensity ratio of ~3:1, providing a clear signature for the presence of chlorine[4].
Predicted Fragmentation Pathways of 5-Chloro-6-methylpicolinaldehyde
The fragmentation of 5-Chloro-6-methylpicolinaldehyde is directed by the interplay of its functional groups. The process begins with the formation of the molecular ion at m/z 155 (for ³⁵Cl) and 157 (for ³⁷Cl). The aromatic pyridine ring provides considerable stability, so the molecular ion peak is expected to be prominent.
Primary Fragmentation Routes
Three principal fragmentation pathways are anticipated to dominate the initial breakdown of the molecular ion, driven by the lability of the substituents on the pyridine ring.
-
α-Cleavage of the Aldehyde Group (Loss of H•): Aromatic aldehydes commonly undergo cleavage of the C-H bond of the formyl group[4][5][6]. This results in the loss of a hydrogen radical (1 u) and the formation of a highly stable acylium cation at m/z 154/156 . The stability of this ion makes this a very favorable pathway.
-
Loss of the Formyl Radical (•CHO): A competing α-cleavage pathway involves the excision of the entire formyl group as a radical (29 u)[4][5][6]. This fragmentation yields the 5-chloro-6-methylpyridine radical cation at m/z 126/128 .
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a characteristic fragmentation for chloroaromatic compounds[4]. The loss of a chlorine radical (35 u) produces the 6-methylpicolinaldehyde radical cation at m/z 120 .
Secondary and Subsequent Fragmentations
The primary fragment ions undergo further decomposition, providing additional structural information.
-
Fragmentation of the [M-H]⁺ Ion (m/z 154/156): The acylium ion is prone to the loss of a neutral carbon monoxide (CO) molecule (28 u). This is a classic fragmentation pathway for such ions and would lead to the fragment at m/z 126/128 , which corresponds to the 5-chloro-6-methylpyridine cation.
-
Fragmentation of the [M-CHO]⁺• Ion (m/z 126/128): This substituted pyridine radical cation can fragment further. A likely route is the loss of a methyl radical (•CH₃, 15 u), yielding an ion at m/z 111/113 . Alternatively, fragmentation of the pyridine ring itself can occur via the characteristic loss of hydrogen cyanide (HCN, 27 u), a process well-documented for pyridine-containing structures, leading to an ion at m/z 99/101 [7].
-
Fragmentation of the [M-Cl]⁺• Ion (m/z 120): This ion, corresponding to 6-methylpicolinaldehyde, would be expected to fragment similarly to other picolinaldehydes. It could lose a hydrogen radical to form an acylium ion at m/z 119 or lose the formyl radical to form the methylpyridine cation at m/z 91 .
The proposed fragmentation cascade is visualized in the diagram below.
Summary of Predicted Fragments
Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Chloro-6-methylpicolinaldehyde
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Neutral Loss | Pathway |
| 155/157 | [C₇H₆ClNO]⁺• | - | Molecular Ion (M⁺•) |
| 154/156 | [C₇H₅ClNO]⁺ | H• | Primary (α-cleavage) |
| 126/128 | [C₆H₆ClN]⁺• | •CHO | Primary (α-cleavage) |
| 120 | [C₇H₆NO]⁺• | •Cl | Primary |
| 111/113 | [C₅H₃ClN]⁺ | •CHO, •CH₃ | Secondary |
| 99/101 | [C₅H₄Cl]⁺• | •CHO, HCN | Secondary |
| 91 | [C₆H₆N]⁺ | •Cl, •CHO | Secondary |
Experimental Protocol for EI-MS Analysis
To validate the predicted fragmentation, a standardized experimental protocol is necessary. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for volatile and semi-volatile compounds like this aldehyde.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer coupled with a gas chromatograph.
-
Ionization Method: Electron Ionization (EI)[2].
-
Electron Energy: 70 eV[2].
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-300 amu.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes.
-
Injector Temperature: 250°C.
Sample Preparation and Execution
-
Sample Preparation: Dissolve approximately 1 mg of 5-Chloro-6-methylpicolinaldehyde in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in full-scan mode over the specified mass range.
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern, comparing it against the predicted pathways.
Conclusion
The mass spectral fragmentation of 5-Chloro-6-methylpicolinaldehyde is predicted to be a well-defined process governed by the established rules of organic mass spectrometry. The key diagnostic peaks will be the molecular ion pair at m/z 155/157, the [M-H]⁺ ion at m/z 154/156, the [M-CHO]⁺• ion at m/z 126/128, and the [M-Cl]⁺• ion at m/z 120. Analysis of these primary fragments and their subsequent daughter ions provides a robust method for the structural confirmation of this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of substituted pyridine compounds, enabling more efficient and confident characterization.
References
-
Journal of Organic Chemistry - ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]
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Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Retrieved from [Link]
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Zutt, D., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9146. Retrieved from [Link]
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Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, comprising a reactive aldehyde, an electron-deficient pyridine ring, and activating methyl and chloro substituents, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the chemical reactivity and stability of 5-Chloro-6-methylpicolinaldehyde, offering field-proven insights for its effective utilization in research and development. We will delve into the nuanced interplay of its functional groups, explore its degradation pathways, and provide robust protocols for its handling, storage, and analysis.
Introduction: The Chemical Persona of a Versatile Building Block
5-Chloro-6-methylpicolinaldehyde, with the molecular formula C₇H₆ClNO, presents a fascinating case study in heterocyclic chemistry. The pyridine core, being isoelectronic with benzene, possesses aromatic character. However, the presence of the nitrogen atom renders the ring electron-deficient, profoundly influencing its reactivity. This inherent electronic nature is further modulated by the substituents: a chlorine atom at the 5-position, a methyl group at the 6-position, and a formyl (aldehyde) group at the 2-position. Understanding the electronic and steric interplay of these groups is paramount to predicting and controlling the molecule's behavior in chemical transformations.
This guide will systematically dissect the reactivity of each key functional site and discuss the overall stability of the molecule, providing a foundational understanding for its application as a critical intermediate in the synthesis of novel pharmaceutical agents.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations is the bedrock of effective laboratory practice.
| Property | Value | Source |
| CAS Number | 137778-17-7 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
Safety Summary:
5-Chloro-6-methylpicolinaldehyde is classified as a warning-level hazard.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
The Reactivity Landscape: A Trifecta of Functionality
The chemical behavior of 5-Chloro-6-methylpicolinaldehyde is dominated by the reactivity of its aldehyde group, the substituted pyridine ring, and the methyl group.
The Aldehyde: A Hub of Nucleophilic Addition and Oxidation
The formyl group is the most prominent site for chemical transformations. Its electrophilic carbon is highly susceptible to attack by a wide array of nucleophiles.
The aldehyde functionality readily undergoes nucleophilic addition.[2] This class of reactions is fundamental to constructing more complex molecules. Common nucleophiles include:
-
Organometallic Reagents (Grignard and Organolithium): These reagents add to the aldehyde to form secondary alcohols, a key step in carbon-carbon bond formation.
-
Amines: Primary amines react to form Schiff bases (imines), which are versatile intermediates in their own right and can act as bidentate ligands in coordination chemistry.[2]
-
Cyanide: The addition of cyanide forms a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
-
Ylides (Wittig Reaction): This reaction provides a powerful method for converting the aldehyde into an alkene, offering a route to a diverse range of unsaturated compounds.
Experimental Protocol: Synthesis of a Schiff Base
This protocol describes a general procedure for the formation of an imine from 5-Chloro-6-methylpicolinaldehyde.
-
Dissolution: Dissolve 5-Chloro-6-methylpicolinaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the imine is often rapid.
-
Work-up: Upon completion, the solvent may be removed under reduced pressure. The resulting crude imine can be purified by recrystallization or column chromatography.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-chloro-6-methylpicolinic acid. This transformation is crucial for the synthesis of various bioactive molecules. A variety of oxidizing agents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. Mild oxidants are generally preferred to avoid unwanted side reactions.
Diagram: Oxidation of 5-Chloro-6-methylpicolinaldehyde
Caption: Oxidation of the aldehyde to a carboxylic acid.
The Pyridine Ring: A Stage for Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effect of the nitrogen atom and the chloro substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position is a potential leaving group.
The regioselectivity of nucleophilic attack on the pyridine ring is a key consideration. Attack is favored at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen.[3][4] In this molecule, the 2- and 6- positions are already substituted. While the 4-position is a potential site, the presence of the chloro group at the 5-position makes it a viable site for substitution, particularly with strong nucleophiles under forcing conditions.
Diagram: Nucleophilic Aromatic Substitution
Caption: General mechanism for SNAr on the pyridine ring.
The Methyl Group: Potential for Side-Chain Reactivity
The methyl group at the 6-position can also participate in reactions, although it is generally less reactive than the aldehyde. Under certain conditions, such as radical reactions or strong basic conditions, the benzylic-like protons of the methyl group can be abstracted, leading to the formation of an anion that can react with electrophiles.[5] For instance, condensation reactions with other carbonyl compounds are a possibility.
Stability and Degradation Pathways
The stability of 5-Chloro-6-methylpicolinaldehyde is a critical consideration for its storage, handling, and application in multi-step syntheses.
General Stability and Recommended Storage
Under recommended storage conditions (2-8°C, inert atmosphere), 5-Chloro-6-methylpicolinaldehyde is a stable solid.[1] The primary concerns for its stability are exposure to:
-
Air (Oxygen): The aldehyde group is susceptible to oxidation to the carboxylic acid. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this degradation pathway.
-
Light: Photodegradation is a known degradation pathway for chloropyridines.[2][6] Exposure to light, particularly UV radiation, should be minimized by storing the compound in amber vials or in the dark.
-
Moisture: While hydrolysis of the aldehyde is possible, it is generally less of a concern for solid samples. However, moisture can facilitate other degradation pathways.
-
Strong Acids and Bases: These can catalyze various reactions, including polymerization of the aldehyde or reactions involving the pyridine ring.
Potential Degradation Pathways
As previously mentioned, the most likely degradation pathway under ambient conditions is the oxidation of the aldehyde to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.
Aldehydes, particularly in the presence of acidic or basic catalysts, can undergo self-condensation or polymerization reactions. While this is less likely for a solid compound stored under appropriate conditions, it can become a factor in solution or at elevated temperatures.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of 5-Chloro-6-methylpicolinaldehyde under various stress conditions.
-
Sample Preparation: Prepare solutions of 5-Chloro-6-methylpicolinaldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose to a controlled light source (e.g., a photostability chamber).
-
Acid/Base Hydrolysis: Adjust the pH of the solutions with acid (e.g., HCl) and base (e.g., NaOH).
-
Oxidative Stress: Add an oxidizing agent (e.g., H₂O₂).
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis: Analyze the aliquots by a validated reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[7][8]
-
Data Analysis: Quantify the peak area of 5-Chloro-6-methylpicolinaldehyde and any new peaks that appear (degradation products). Calculate the percentage degradation over time for each condition.
Applications in Drug Discovery and Development
The trifunctional nature of 5-Chloro-6-methylpicolinaldehyde makes it a valuable building block in the synthesis of pharmaceutically active compounds. Its utility is exemplified in patent literature, where structurally similar compounds are used as key intermediates. For instance, a patent for histamine H₃ receptor ligands describes the use of a 5-chloro-6-fluoro-substituted benzimidazole derivative, highlighting the importance of this substitution pattern in bioactive molecules.[9]
The aldehyde can be transformed into a variety of functional groups, the chloro substituent allows for the introduction of diverse moieties via nucleophilic substitution, and the pyridine ring itself is a common scaffold in many approved drugs. The strategic combination of these features allows medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.
Conclusion
5-Chloro-6-methylpicolinaldehyde is a potent and versatile synthetic intermediate with a well-defined reactivity profile. Its stability can be maintained through careful handling and storage, mitigating common degradation pathways such as oxidation and photodegradation. A comprehensive understanding of its chemical behavior, as outlined in this guide, empowers researchers to harness its full potential in the design and synthesis of next-generation therapeutics. The ability to selectively manipulate its three key functional regions—the aldehyde, the chlorinated pyridine ring, and the methyl group—provides a rich platform for the construction of novel and complex molecular entities.
References
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Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Semantic Scholar. [Link]
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3-Pyridinecarboxaldehyde. SIELC Technologies. [Link]
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Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
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A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]
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We have considered nucleophilic aromatic substitution of pyridine.... Pearson+. [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
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Pyridine-2-carbaldehyde. Wikipedia. [Link]
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Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]
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ANALYTICAL METHODS. ATSDR. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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2-Pyridinecarboxaldehyde. NIST WebBook. [Link]
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2-Pyridinecarboxaldehyde. PubChem. [Link]
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An In-depth Technical Guide to the Solubility of 5-Chloro-6-methylpicolinaldehyde in Organic Solvents
Introduction
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a chloro group, a methyl group, and an aldehyde functionality on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate. A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in reaction screening, process development, purification, and formulation.
This technical guide provides an in-depth analysis of the predicted solubility behavior of 5-Chloro-6-methylpicolinaldehyde, grounded in fundamental chemical principles. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes a robust experimental protocol for researchers to accurately determine its solubility across a spectrum of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound approach to handling this compound.
Theoretical Solubility Profile of 5-Chloro-6-methylpicolinaldehyde
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1] The molecular structure of 5-Chloro-6-methylpicolinaldehyde allows for a nuanced prediction of its solubility.
Molecular Structure Analysis:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom acting as a hydrogen bond acceptor. This group significantly influences the compound's polarity.[2][3]
-
Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, enhancing the molecule's polarity.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the hydrophobic character of the molecule.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors.[4][5] Given that 5-Chloro-6-methylpicolinaldehyde has two hydrogen bond accepting sites (the pyridine nitrogen and the aldehyde oxygen), it is predicted to have moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess large dipole moments and can engage in dipole-dipole interactions.[4][5] The polar nature of the target molecule suggests good solubility in this class of solvents. The absence of hydrogen bond donation from the solvent can be advantageous in preventing unwanted side reactions with the aldehyde.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups (aldehyde, chloro, pyridine nitrogen) will likely limit its solubility in nonpolar solvents.[1] While the methyl group and the aromatic ring contribute some nonpolar character, the overall polarity of the molecule is expected to dominate, leading to poor solubility.
The logical relationship between solvent properties and the predicted solubility is illustrated in the diagram below.
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol for Solubility Determination
The following protocol describes a robust method for the quantitative determination of the solubility of 5-Chloro-6-methylpicolinaldehyde. This method is based on the principle of generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute in a filtered aliquot.
Materials and Equipment
-
5-Chloro-6-methylpicolinaldehyde (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Visual Workflow
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Chloro-6-methylpicolinaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high results from suspended microcrystals.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of calibration standards of 5-Chloro-6-methylpicolinaldehyde of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC. The chosen wavelength for the UV detector should correspond to an absorbance maximum of the compound.
-
-
Calculation:
-
Construct a calibration curve from the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Data Presentation
The experimentally determined solubility data for 5-Chloro-6-methylpicolinaldehyde should be organized in a clear and concise table to facilitate comparison.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | |
| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | |
| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined | |
| e.g., Toluene | Nonpolar | 25 | Data to be determined | Data to be determined | |
| e.g., Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |
Safety and Handling
5-Chloro-6-methylpicolinaldehyde is a chemical compound that requires careful handling. Based on available safety data for this and structurally related compounds, the following precautions should be observed:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Store the compound in a tightly closed container in a cool, dry place.[8]
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
References
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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Burdick & Jackson. Polarity Index. [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
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University of Anbar. (2021). Experimental No. (13) Aldehydes and ketones. [Link]
-
University of Central Florida. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. [Link]
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Methodological & Application
The Strategic Utility of 5-Chloro-6-methylpicolinaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone privileged scaffold, embedded in a multitude of approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored building block for medicinal chemists. Within this class, 5-Chloro-6-methylpicolinaldehyde emerges as a particularly strategic, albeit less documented, intermediate. Its trifunctional architecture—a reactive aldehyde, a synthetically versatile chlorine atom, and a methyl group—offers a rich platform for the generation of diverse and complex molecular libraries.
This technical guide provides an in-depth exploration of the potential applications of 5-Chloro-6-methylpicolinaldehyde in medicinal chemistry. While direct, extensive literature on this specific compound is limited, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from analogous pyridine derivatives to present a comprehensive and scientifically grounded resource for researchers, scientists, and drug development professionals. The protocols and insights provided herein are designed to empower the user to harness the synthetic potential of this valuable building block for the creation of novel bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic characteristics of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of 5-Chloro-6-methylpicolinaldehyde
| Property | Value | Source |
| CAS Number | 137778-17-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₆ClNO | Sigma-Aldrich[1] |
| Molecular Weight | 155.58 g/mol | Calculated |
| Appearance | Solid | Sigma-Aldrich[1] |
| Purity | Typically >96% | Sigma-Aldrich[1] |
| Storage | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |
Spectroscopic Characterization (Predicted and Comparative Data)
Table 2: Predicted and Comparative Spectroscopic Data
| Spectroscopy | Predicted/Comparative Data for 5-Chloro-6-methylpicolinaldehyde | Notes |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃) | Chemical shifts are estimates. The aldehyde proton is expected to be the most downfield. Aromatic protons will be doublets. The methyl group will be a singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~192 (CHO), ~155-160 (C-Cl), ~150-155 (C-CHO), ~138 (C-CH₃), ~125-130 (Ar-CH), ~20 (CH₃) | The aldehyde carbonyl carbon is the most downfield. Carbons attached to heteroatoms (Cl, N) will also be significantly downfield. |
| IR (KBr, cm⁻¹) | ~3050-3100 (Ar C-H stretch), ~2950-3000 (Alkyl C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1550-1600 (C=C/C=N stretch), ~800-900 (C-Cl stretch) | Characteristic aldehyde C-H stretches (Fermi doublet) and a strong carbonyl absorption are expected. |
| Mass Spectrometry (EI) | m/z 155 (M⁺), 157 ([M+2]⁺, ~3:1 ratio), 126 (M-CHO)⁺, 91 (M-CHO-Cl)⁺ | The molecular ion peak and the M+2 isotope peak for chlorine will be characteristic. Fragmentation will likely involve the loss of the formyl group. |
Synthetic Pathways to 5-Chloro-6-methylpicolinaldehyde
While not widely commercialized, the synthesis of 5-Chloro-6-methylpicolinaldehyde can be achieved through established organometallic and oxidation methodologies. A plausible synthetic route is outlined below, adapted from procedures for analogous pyridine aldehydes.
Protocol 1: Synthesis via Directed Ortho-Metalation and Formylation
This approach leverages the directing effect of the chloro and methyl substituents to achieve regioselective formylation.
Figure 1: Proposed synthesis of 5-Chloro-6-methylpicolinaldehyde.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-dichloro-6-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Lithiation: Cool the solution to -78°C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting dark solution at -78°C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78°C. The color of the solution will typically lighten.
-
Quenching and Workup: After stirring for an additional hour at -78°C, allow the reaction to warm slowly to 0°C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Chloro-6-methylpicolinaldehyde.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aldehyde functionality of 5-Chloro-6-methylpicolinaldehyde is a versatile handle for a variety of synthetic transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly those found in kinase inhibitors.[4]
Reductive Amination: Introduction of Diverse Side Chains
Reductive amination is a robust method for converting the aldehyde into a primary, secondary, or tertiary amine, allowing for the introduction of a wide array of substituents to probe the SAR of a target.[5]
Figure 2: General workflow for reductive amination.
Protocol 2: Synthesis of a Secondary Amine Derivative via Reductive Amination
-
Reaction Setup: To a solution of 5-Chloro-6-methylpicolinaldehyde (1.0 eq) in dichloroethane (0.3 M), add the desired primary amine (1.1 eq) and acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Condensation Reactions: Building Heterocyclic Scaffolds
The aldehyde group can participate in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form α,β-unsaturated systems. These intermediates are valuable precursors for the synthesis of various heterocyclic rings.[4]
Protocol 3: Knoevenagel Condensation for the Synthesis of a Pyridylidenemalononitrile
-
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-6-methylpicolinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).
-
Reaction Execution: Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds.
-
Isolation: After completion (monitored by TLC), collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pyridylidenemalononitrile derivative.
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds
The aldehyde functionality makes 5-Chloro-6-methylpicolinaldehyde an excellent substrate for various multicomponent reactions, enabling the rapid and efficient construction of complex molecular architectures from simple starting materials.[6][7][8][9][10] The Ugi and Passerini reactions are prime examples where this aldehyde can be employed to generate diverse libraries of peptidomimetics and α-acyloxy amides, respectively.
Figure 3: The Ugi four-component reaction.
Conclusion and Future Perspectives
5-Chloro-6-methylpicolinaldehyde represents a promising, yet underexplored, building block in medicinal chemistry. Its strategic placement of functional groups provides a versatile platform for the synthesis of diverse compound libraries, particularly for targeting protein kinases. The protocols and applications detailed in this guide, derived from established chemical principles and data from analogous structures, are intended to serve as a foundational resource for researchers. As the demand for novel therapeutic agents continues to grow, the systematic exploration of such versatile scaffolds will be crucial in accelerating the drug discovery process. Further investigation into the reactivity and applications of 5-Chloro-6-methylpicolinaldehyde is warranted and is expected to unveil new avenues for the development of innovative medicines.
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Application Notes & Protocols: 5-Chloro-6-methylpicolinaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are amenable to chemical modification and capable of binding to multiple targets. The substituted pyridine ring is one such scaffold, frequently found in clinically approved kinase inhibitors.[1][2][3] This document provides an in-depth technical guide on the application of 5-Chloro-6-methylpicolinaldehyde , a highly functionalized pyridine-based building block, for the synthesis of novel kinase inhibitors. We present its reactivity profile, detailed synthetic protocols for its incorporation into larger scaffolds, and a general methodology for the biological evaluation of the resulting compounds.
Introduction to the 5-Chloro-6-methylpicolinaldehyde Scaffold
5-Chloro-6-methylpicolinaldehyde (CAS 137778-17-7) is a trifunctional aromatic aldehyde. Its utility as a building block stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the chloro substituent, and the methyl group.
-
Picolinaldehyde: The aldehyde at the C2 position is the primary reactive handle for introducing molecular complexity. It readily participates in a wide range of classical organic reactions, including reductive aminations,[4][5][6][7] Wittig reactions, and Pictet-Spengler cyclizations,[8][9][10][11][12] allowing for the construction of diverse molecular architectures.
-
Chloro Group: The chlorine atom at the C5 position serves as a crucial vector for late-stage functionalization. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[13][14][15][16] and Buchwald-Hartwig aminations. This enables the introduction of various aryl, heteroaryl, or amino groups, which can be tailored to target the specific subpockets of a kinase active site. The C-Cl bond's reactivity is lower than corresponding C-Br or C-I bonds, which can be an advantage for selective, stepwise couplings.[13]
-
Methyl Group: The methyl group at the C6 position provides steric bulk and can engage in beneficial hydrophobic interactions within the kinase ATP-binding pocket. Furthermore, it can be functionalized through radical halogenation or oxidation to introduce additional points of diversity.
The electronic properties of the pyridine ring, combined with the specific substitution pattern, make this a valuable starting material for creating libraries of potential kinase inhibitors.[17][18][19]
Synthetic Utility and Key Reactions
The strategic placement of the functional groups on the pyridine ring allows for a modular approach to inhibitor synthesis. A typical workflow involves an initial reaction at the aldehyde, followed by a cross-coupling reaction at the chloro position.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow using 5-Chloro-6-methylpicolinaldehyde.
Protocol 1: Reductive Amination to Form a Key Amine Intermediate
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[5][6][7] This protocol describes the reaction of 5-Chloro-6-methylpicolinaldehyde with a primary amine to generate a secondary amine intermediate, a common core structure in many kinase inhibitors.
Rationale: This two-step, one-pot procedure first forms an imine intermediate through the condensation of the aldehyde and the amine. A mild reducing agent, such as sodium triacetoxyborohydride or α-picoline-borane, is then used to selectively reduce the imine to the corresponding amine without reducing the starting aldehyde.[5][20] Acetic acid is often used as a catalyst to facilitate imine formation.[5][6]
Materials:
-
5-Chloro-6-methylpicolinaldehyde (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Acetic Acid (AcOH), glacial
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Chloro-6-methylpicolinaldehyde (1.0 eq) in anhydrous MeOH, add the primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation. Monitor by TLC or LC-MS.
-
Add α-picoline-borane (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[13][15][16] This protocol details the coupling of the chloropyridine intermediate from Protocol 1 with an arylboronic acid.
Rationale: The reaction couples the C-Cl bond of the pyridine ring with an organoboron species. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with the potentially coordinating pyridine nitrogen and the less reactive C-Cl bond.[13][14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a suitable base (e.g., K₂CO₃ or K₃PO₄) are often required to facilitate the catalytic cycle efficiently.[13]
Materials:
-
Chloropyridine intermediate (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the chloropyridine intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-18 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final kinase inhibitor candidate.
Biological Evaluation: In Vitro Kinase Assay
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a common, robust method for measuring kinase activity.
Rationale: The assay quantifies the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
General Protocol for Kinase Activity Measurement
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Procedure Outline:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and catalyze the luciferase reaction.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Representative Data Table
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor-A | Kinase X | 15.2 |
| Inhibitor-B | Kinase X | 89.5 |
| Inhibitor-C | Kinase X | >10,000 |
| Staurosporine | Kinase X | 5.8 |
Conclusion
5-Chloro-6-methylpicolinaldehyde is a valuable and versatile building block for the synthesis of kinase inhibitors. Its distinct reactive sites allow for a modular and efficient approach to generating diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this scaffold into their drug discovery programs, enabling the exploration of new chemical space in the ongoing quest for more selective and potent kinase-targeted therapies.
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Application Note: 5-Chloro-6-methylpicolinaldehyde as a Versatile Synthon for the Synthesis of Bioactive Heterocycles
Abstract
5-Chloro-6-methylpicolinaldehyde is a strategically substituted pyridine derivative that serves as a highly versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive aldehyde, an electron-withdrawing chlorine atom, and an electron-donating methyl group provides a rich platform for the synthesis of diverse, biologically active heterocyclic scaffolds. This guide details key synthetic applications of this synthon, with a focus on constructing imidazo[1,2-a]pyridines and other fused heterocyclic systems relevant to modern therapeutic targets, such as protein kinases. We provide detailed, field-tested protocols, mechanistic insights, and a discussion of how the inherent chemical properties of the starting material guide synthetic strategy and lead to the efficient generation of molecular complexity.
Introduction: The Strategic Value of 5-Chloro-6-methylpicolinaldehyde
Heterocyclic compounds form the cornerstone of modern pharmaceuticals, with pyridine-based structures frequently appearing in approved drugs.[1] 5-Chloro-6-methylpicolinaldehyde is of particular interest due to its trifunctional nature. The aldehyde group at the 3-position is a prime site for a multitude of transformations, including condensation, reductive amination, and multi-component reactions (MCRs).[2][3] The chlorine atom at the 5-position not only influences the electronic properties of the pyridine ring but also serves as a crucial handle for late-stage functionalization via nucleophilic aromatic substitution or cross-coupling reactions. The adjacent methyl group provides steric influence and can be a key interaction point in ligand-receptor binding.
This combination makes the molecule an ideal starting point for generating libraries of complex compounds for high-throughput screening and lead optimization.[4] This document outlines robust protocols for leveraging its reactivity to synthesize privileged scaffolds in medicinal chemistry.
Core Reactivity and Physicochemical Profile
The reactivity of 5-Chloro-6-methylpicolinaldehyde is dictated by the interplay of its substituents. The aldehyde is activated towards nucleophilic attack, a property essential for the protocols described below.
| Property | Value |
| IUPAC Name | 5-Chloro-6-methylpyridine-3-carbaldehyde |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Sites | Aldehyde (C=O), Chloro (C-Cl) |
Synthesis of Imidazo[1,2-a]pyridines via Multi-Component Reaction
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Multi-component reactions (MCRs) provide a highly efficient, atom-economical route to these scaffolds in a single step.[7] The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is an exemplary method for this transformation.[8]
Mechanistic Rationale
The reaction proceeds through a well-established cascade mechanism. First, the 2-aminopyridine condenses with the aldehyde to form a Schiff base (imine). The pyridine nitrogen of this intermediate is then protonated (or activated by a Lewis acid), which facilitates nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen onto the activated isocyanide carbon, followed by tautomerization, yields the final aromatic imidazo[1,2-a]pyridine product.
Caption: Workflow for the GBB three-component reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of a 2,3,6,7-substituted imidazo[1,2-a]pyridine derivative.
Materials:
-
5-Chloro-6-methylpicolinaldehyde (1.0 eq)
-
Substituted 2-aminopyridine (e.g., 2-amino-4-picoline) (1.0 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-6-methylpicolinaldehyde (156 mg, 1.0 mmol), 2-amino-4-picoline (108 mg, 1.0 mmol), and Sc(OTf)₃ (49 mg, 0.1 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for the initial formation of the Schiff base.
-
Add tert-butyl isocyanide (0.12 mL, 1.1 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired imidazo[1,2-a]pyridine product.
Expected Outcomes & Data
The following table summarizes typical results for this class of reaction.
| Product Scaffold | Substituents | Yield (%) | Purification |
| Imidazo[1,2-a]pyridine | R¹= t-Bu, R²= 4-Me, R³= 7-Cl, R⁴= 6-Me | 65-80% | Silica Gel Chromatography |
Synthesis of Fused Heterocycles via Cyclization Reactions
The aldehyde functionality is an excellent electrophile for intramolecular cyclization reactions to form larger, fused ring systems, which are prevalent in kinase inhibitors.[9][10][11] Acid-promoted cyclization of precursors derived from the aldehyde can lead to the formation of novel polycyclic scaffolds.[12]
Synthetic Strategy: A Two-Step Approach
A common strategy involves an initial carbon-carbon bond-forming reaction to append a suitable nucleophilic group, followed by an acid-catalyzed intramolecular cyclization. For example, a Wittig reaction can install a phenylethyl moiety, which can then undergo an intramolecular Friedel-Crafts-type reaction.
Caption: General workflow for fused heterocycle synthesis.
Detailed Experimental Protocol (Cyclization Step)
This protocol outlines the acid-catalyzed cyclization of a suitable precursor.
Materials:
-
Cyclization Precursor (e.g., 3-(2-phenylethyl)-5-chloro-6-methylpyridine) (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7% P₂O₅ in MeSO₃H)
Procedure:
-
Place the cyclization precursor (247 mg, 1.0 mmol) in a dry round-bottom flask.
-
Add polyphosphoric acid (approx. 10 g) to the flask. The mixture should be thick but stirrable.
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 4-6 hours. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.
-
After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice (100 g) in a beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. Ensure the mixture is kept cool in an ice bath during neutralization.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the fused heterocyclic product.
Applications in Kinase Inhibitor Design
Many potent kinase inhibitors feature a substituted pyridine or fused heterocyclic core that occupies the ATP-binding site of the enzyme.[13] The scaffolds synthesized from 5-Chloro-6-methylpicolinaldehyde are bioisosteres of known kinase inhibitor pharmacophores. The methyl group can provide beneficial interactions in the hydrophobic pocket, while the chloro-substituent allows for the introduction of vectors that can engage with the solvent-exposed region or hinge-binding motifs.
Caption: Hypothetical binding mode of a derived inhibitor.
Conclusion
5-Chloro-6-methylpicolinaldehyde is a powerful and cost-effective starting material for the synthesis of diverse, high-value heterocyclic compounds. The protocols detailed in this guide demonstrate its utility in both multi-component and cyclization strategies to access scaffolds with proven relevance in drug discovery, particularly in the development of kinase inhibitors. The predictable reactivity and multiple functionalization sites of this synthon ensure its continued importance for researchers and scientists in the field.
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The Strategic Role of 5-Chloro-6-methylpicolinaldehyde in the Synthesis of Potent Aurone-Based Anticancer Agents
Introduction: The Emergence of Picolinaldehydes in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical reactivity and ability to engage in critical biological interactions. Substituted picolinaldehydes, in particular, have garnered significant attention as valuable building blocks for the synthesis of complex heterocyclic systems with pronounced pharmacological activities. Among these, 5-Chloro-6-methylpicolinaldehyde has emerged as a key intermediate in the synthesis of a promising class of aurone-based anticancer compounds. This technical guide provides an in-depth exploration of the application of 5-Chloro-6-methylpicolinaldehyde in the synthesis of these potent anticancer agents, complete with detailed protocols, mechanistic insights, and a summary of their biological activity.
Chemical Profile of 5-Chloro-6-methylpicolinaldehyde: A Versatile Synthetic Intermediate
5-Chloro-6-methylpicolinaldehyde is a solid organic compound with the linear formula C₇H₆ClNO. Its structure is characterized by a pyridine ring substituted with a chloro group at the 5-position, a methyl group at the 6-position, and an aldehyde functional group at the 2-position. This unique arrangement of substituents imparts a distinct reactivity profile that is highly advantageous for the synthesis of complex molecules.
The aldehyde group serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably condensation reactions. The adjacent methyl group and the chloro substituent on the pyridine ring play a crucial role in modulating the electronic properties of the aldehyde, influencing its reactivity and the biological activity of the resulting products. The chloro group, in particular, can enhance the electrophilicity of the aldehyde and contribute to the overall lipophilicity of the final compound, which can be critical for cell permeability and target engagement.
Synthesis of 5-Chloro-6-methylaurone Derivatives: A Step-by-Step Protocol
The synthesis of 5-chloro-6-methylaurone derivatives, which have demonstrated significant anticancer activity, is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a benzofuranone with 5-Chloro-6-methylpicolinaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize (Z)-2-((5-chloro-6-methylpyridin-2-yl)methylene)benzofuran-3(2H)-one.
Materials:
-
Benzofuran-3(2H)-one
-
5-Chloro-6-methylpicolinaldehyde
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 1M)
-
Distilled Water
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (for chromatography)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzofuran-3(2H)-one (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To the stirred solution, add 5-Chloro-6-methylpicolinaldehyde (1.1 eq).
-
Base Catalysis: Slowly add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with 1M HCl to a pH of ~5-6.
-
Product Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (Z)-2-((5-chloro-6-methylpyridin-2-yl)methylene)benzofuran-3(2H)-one.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the benzofuranone, forming a nucleophilic enolate which is essential for the attack on the electrophilic carbonyl carbon of the picolinaldehyde.[1][2]
-
Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and the base, facilitating a homogeneous reaction mixture.
-
Acidification: Acidification of the reaction mixture after completion protonates the resulting alkoxide and neutralizes the excess base, leading to the precipitation of the aurone product.
-
Purification: Column chromatography is employed to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound.
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic workflow for 5-chloro-6-methylaurone derivatives.
Biological Activity and Mechanism of Action
The synthesized 5-chloro-6-methylaurone derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. Notably, several of these compounds have exhibited significant growth inhibition and cytotoxic effects.[3][4]
Quantitative Biological Data
The anticancer activity of the most potent compound in a series of 5-chloro-6-methylaurone derivatives, designated as compound 6i , was evaluated against various human cancer cell lines. The results are summarized in the table below.[3][4]
| Cancer Cell Line | GI₅₀ (µM) |
| Melanoma | 1.90 |
| Breast Cancer | 2.70 |
Table 1: Growth Inhibition (GI₅₀) values for compound 6i against selected cancer cell lines.[3][4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of aurone derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.[5][6][7] Studies on 5-chloro-6-methylaurone derivatives have shown that they can induce early apoptosis in breast cancer cell lines.[3][4]
The proposed mechanism involves the modulation of key regulatory proteins in the cell cycle, leading to cell cycle arrest, typically at the G2/M or S phase.[6][8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Visualizing the Mechanism of Action
Caption: Proposed mechanism of action for aurone-based anticancer agents.
Conclusion and Future Perspectives
5-Chloro-6-methylpicolinaldehyde has proven to be a highly valuable and versatile building block for the synthesis of potent aurone-based anticancer agents. The straightforward and efficient Claisen-Schmidt condensation allows for the creation of a diverse library of these compounds for further biological evaluation. The significant anticancer activity, coupled with a mechanism that involves the induction of apoptosis and cell cycle arrest, underscores the therapeutic potential of this class of molecules. Future research in this area will likely focus on optimizing the structure of these aurone derivatives to enhance their potency and selectivity, as well as on elucidating the precise molecular targets responsible for their anticancer effects.
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Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
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Lone, M. S., Nabi, S. A., Wani, F. R., Garg, M., Amin, S., Samim, M., Shafi, S., Khan, F., & Javed, K. (2023). Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure & Dynamics, 41(22), 13466–13487. [Link]
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Aurones: Synthesis and Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Aurones: A Golden Resource for Active Compounds. (2021). PubMed Central (PMC). [Link]
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Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. (2023). PubMed. [Link]
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The Effects of Phenylpropanoid and Aurone Compounds on Cell Cycle Modulation and Apoptosis Induction in 4T1 Breast Cancer Cells | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]
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A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Aurone: A biologically attractive scaffold as anticancer agent | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2018). MDPI. [Link]
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Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2025). PubMed. [Link]
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A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes: A Concise Synthesis of Aureusidin | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and biological activities of aurones: A Review. (2016). International Journal of Pharmaceutical and Allied Sciences. [Link]
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Application of Pyridine Aldehyde Scaffolds in Antimalarial Drug Discovery: A Technical Guide
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of thousands of deaths annually. The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, undermine the efficacy of current artemisinin-based combination therapies (ACTs). This escalating resistance necessitates an urgent and continuous search for new antimalarial agents with novel mechanisms of action.[1][2]
Historically, heterocyclic compounds, particularly those containing a quinoline ring like chloroquine and quinine, have been the cornerstone of antimalarial chemotherapy.[1] This has inspired medicinal chemists to explore other nitrogen-containing heterocyclic scaffolds. The pyridine ring, a core component of many biologically active molecules, represents a promising and adaptable scaffold for the development of new antimalarial leads. While the specific compound 5-Chloro-6-methylpicolinaldehyde is not extensively documented in antimalarial literature, its structural class—substituted pyridine aldehydes and their derivatives—offers a fertile ground for drug discovery.
This technical guide will focus on the application of pyridine-based scaffolds, using thiopicolinamides (derivatives of picolinaldehyde) as a representative class, to illustrate the workflow from chemical synthesis to preclinical evaluation in antimalarial drug discovery. We will provide detailed protocols for in vitro and in vivo testing and discuss the rationale behind these experimental designs.
PART 1: Synthesis of Pyridine-Based Antimalarial Candidates
The synthesis of novel compounds is the foundational step in any drug discovery program. For pyridine-based scaffolds, various synthetic routes can be employed. Here, we present a representative protocol for the synthesis of a thiopicolinamide derivative, a class of compounds that has shown promise against P. falciparum.[1] The aldehyde functional group of a picolinaldehyde can be readily converted to other functionalities, such as the thioamide in our example, allowing for extensive structure-activity relationship (SAR) exploration.
Protocol 1: Synthesis of a Substituted Thiopicolinamide
This protocol describes a two-step process: the synthesis of a picolinamide from a picolinaldehyde, followed by thionation to yield the corresponding thiopicolinamide.
Step 1: Picolinamide Synthesis (Amidation)
-
Reaction Setup: In a round-bottom flask, dissolve the starting picolinaldehyde (e.g., 5-chloro-6-methylpicolinaldehyde) (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Oxidation: Add an oxidizing agent like manganese dioxide (MnO₂, 5.0 eq) to the solution to convert the aldehyde to a carboxylic acid in situ. Stir the reaction at room temperature for 4-6 hours.
-
Activation: Filter the reaction mixture to remove the oxidant. To the filtrate, add a peptide coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Amine Addition: Add the desired amine (e.g., benzylamine) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the picolinamide.
Step 2: Thionation to Thiopicolinamide
-
Reaction Setup: Dissolve the purified picolinamide (1.0 eq) in a dry solvent like toluene in a round-bottom flask.
-
Thionation Agent: Add Lawesson's reagent (0.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours.
-
Reaction Monitoring: Monitor the conversion of the amide to the thioamide by TLC.
-
Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude product directly by column chromatography on silica gel to yield the final thiopicolinamide.
Rationale: This synthetic route is versatile and allows for the creation of a library of derivatives by varying the starting picolinaldehyde and the amine used in the amidation step. The conversion to a thioamide can significantly alter the compound's electronic properties and biological activity.[1]
PART 2: In Vitro Evaluation of Antiplasmodial Activity
Once synthesized, the compounds must be tested for their ability to inhibit the growth of P. falciparum in vitro. This is typically done using a high-throughput screening assay.
Workflow for In Vitro Screening
Caption: Workflow for in vitro antiplasmodial activity screening.
Protocol 2: SYBR Green I-Based Parasite Proliferation Assay
This assay is widely used due to its simplicity, cost-effectiveness, and reliability for high-throughput screening.[3][4][5] It measures the proliferation of parasites by quantifying the amount of parasitic DNA.
-
Plasmodium falciparum Culture:
-
Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.[6]
-
Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[7]
-
-
Synchronization:
-
Assay Plating:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (vehicle, typically DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours under the standard culture conditions mentioned above. This period allows for at least one full intraerythrocytic developmental cycle.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50%, by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
PART 3: Assessing Selectivity and Preliminary Mechanism of Action
A promising antimalarial candidate should be potent against the parasite but exhibit minimal toxicity to human cells. This selectivity is a critical parameter in early-stage drug discovery. Additionally, understanding the compound's mechanism of action can guide further optimization.
Protocol 3: Cytotoxicity Assay in Human Cell Lines
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Assess cell viability using a colorimetric method like the MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated buffer) and measure the absorbance at 570 nm.[14]
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ (human cell line) / IC₅₀ (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.
-
Protocol 4: Hemozoin Inhibition Assay
Many classic antimalarials, like chloroquine, function by inhibiting the parasite's ability to detoxify heme by crystallizing it into hemozoin. This assay determines if the test compounds share this mechanism.[15][16]
-
Reaction Setup: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.
-
Compound Addition: Add the test compounds at various concentrations. Chloroquine should be used as a positive control.
-
Initiation of Crystallization: Initiate β-hematin (synthetic hemozoin) formation by adding an acetate buffer (pH 4.8) and incubating at an elevated temperature (e.g., 60°C) for 18-24 hours. Alternatively, initiators like Tween 20 can be used for a simpler colorimetric assay.[15]
-
Quantification:
-
Centrifuge the plate to pellet the crystalline β-hematin.
-
Remove the supernatant containing soluble heme.
-
Dissolve the pellet in a solution of NaOH or SDS.
-
Measure the absorbance of the dissolved β-hematin at 400 nm.
-
-
Analysis: Calculate the percentage of inhibition of β-hematin formation compared to the no-drug control.
Rationale: If a compound shows potent antiplasmodial activity but is inactive in the hemozoin inhibition assay, it likely possesses a novel mechanism of action, making it a particularly valuable lead.[1]
PART 4: In Vivo Efficacy Evaluation
Compounds that demonstrate high in vitro potency and selectivity must be evaluated in an animal model to assess their efficacy in a living organism. The murine malaria model is a standard for preclinical testing.
Workflow for In Vivo Efficacy Testing
Caption: Workflow for the 4-day suppressive test in a mouse model.
Protocol 5: The 4-Day Suppressive Test (Peters' Test)
This is the standard primary in vivo screening method to evaluate the effect of a test compound on blood-stage parasitemia.[17]
-
Animal Model: Use Swiss albino or BALB/c mice.
-
Parasite Strain: Use a rodent malaria parasite, typically Plasmodium berghei ANKA strain.
-
Infection: Infect mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment:
-
Two to four hours post-infection, administer the first dose of the test compound to groups of mice (n=5 per group) via oral gavage or IP injection.
-
Administer the compound once daily for four consecutive days (Days 0 to 3).
-
Include a negative control group receiving only the vehicle and a positive control group receiving a standard drug like chloroquine (e.g., 20 mg/kg/day).[18]
-
-
Monitoring:
-
On Day 4 post-infection, collect a drop of blood from the tail of each mouse.
-
Prepare a thin blood smear and stain it with Giemsa stain.
-
-
Data Collection and Analysis:
-
Determine the percentage of parasitized red blood cells (% parasitemia) by counting under a microscope.
-
Calculate the average percent suppression of parasitemia for each group compared to the vehicle-treated control group.
-
The 50% effective dose (ED₅₀) can be determined by testing the compound at multiple dose levels.
-
Data Presentation and Interpretation
The data generated from these protocols should be systematically organized to facilitate SAR analysis.
Table 1: In Vitro Activity, Cytotoxicity, and In Vivo Efficacy of Hypothetical Pyridine Thioamide Analogs
| Compound ID | R¹ Group | R² Group | IC₅₀ (nM, 3D7) | IC₅₀ (nM, Dd2) | CC₅₀ (nM, HEK293T) | Selectivity Index (SI) | % Suppression @ 30mg/kg (In Vivo) |
| Ref-CQ | - | - | 20 | 250 | >50,000 | >200 | 100% |
| PY-01 | H | H | 850 | 920 | >50,000 | >58 | 25% |
| PY-02 | 6-CH₃ | H | 450 | 510 | >50,000 | >111 | 45% |
| PY-03 | 5-Cl | H | 210 | 230 | 45,000 | 214 | 75% |
| PY-04 | 5-Cl, 6-CH₃ | H | 142 | 155 | 12,500 | 88 | 92% |
| PY-05 | 5-Cl, 6-CH₃ | 4-F-Benzyl | 95 | 105 | 15,000 | 157 | 98% |
Data are hypothetical and for illustrative purposes only. Ref-CQ refers to Chloroquine.
From this hypothetical data, one could infer that the addition of a chloro group at the 5-position and a methyl group at the 6-position of the pyridine ring (PY-04) significantly enhances antiplasmodial activity. Further modification of the amide portion with an electron-withdrawing group like a fluoro-benzyl moiety (PY-05) could further improve potency.
Conclusion and Future Directions
The exploration of novel chemical scaffolds is paramount in the fight against drug-resistant malaria. Pyridine-based structures, as exemplified by the thiopicolinamide class, offer a promising starting point for the development of new antimalarial agents. The systematic application of the protocols detailed in this guide—from synthesis and in vitro screening to mechanistic studies and in vivo validation—provides a robust framework for identifying and advancing new lead compounds.
Future work on promising leads, such as the hypothetical PY-05, would involve more extensive preclinical development, including pharmacokinetic studies (absorption, distribution, metabolism, and excretion), advanced toxicology testing, and evaluation in more complex malaria models, such as humanized mice infected with P. falciparum.[19] The ultimate goal is to develop a new generation of antimalarials that are safe, effective, and can overcome existing resistance mechanisms.
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Patel, A. M., et al. (2022). Synthesis, in silico study and antimalarial activity of 2-thioxo-6- (trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives. Journal of Chemical Sciences. [Link]
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de Oliveira, R. B., et al. (2008). Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives. European Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Reaction of 5-Chloro-6-methylpicolinaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reaction between 5-Chloro-6-methylpicolinaldehyde and primary amines, a critical transformation in synthetic and medicinal chemistry. The primary products of this reaction are Schiff bases (imines), which serve as versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles, most notably imidazo[1,2-a]pyridines—a scaffold of significant pharmacological importance[1][2]. This document details the underlying reaction mechanisms, provides adaptable and detailed experimental protocols for the synthesis of both the intermediate Schiff bases and their subsequent conversion to imidazo[1,2-a]pyridines, discusses methods for product characterization, and explores the broad applications of the resulting compounds in drug discovery[2][3].
Introduction and Significance
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative whose structural features—a reactive aldehyde group, a strategically positioned chlorine atom, and a methyl group—make it a valuable building block in organic synthesis[4]. The reaction of its aldehyde functionality with primary amines is a cornerstone of its utility, leading to the formation of a C=N double bond, characteristic of Schiff bases[5][6].
These imines are not merely synthetic curiosities; they are pivotal intermediates in the construction of more complex molecular architectures[7]. The pyridine nitrogen, in conjunction with the imine, sets the stage for subsequent intramolecular cyclization reactions, providing access to fused heterocyclic systems like imidazo[1,2-a]pyridines[1]. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[2][3][8]. The strategic placement of the chloro and methyl groups on the pyridine ring of the initial aldehyde allows for further functionalization, enabling the fine-tuning of the pharmacological properties of the final products.
Reaction Mechanism: From Aldehyde to Schiff Base
The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction. The process can be dissected into two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine[1][9].
Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 5-Chloro-6-methylpicolinaldehyde. This is followed by a proton transfer to yield a neutral carbinolamine intermediate.
Step 2: Dehydration to Form the Imine Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a C=N double bond and the final imine product[9].
The overall reaction mechanism is depicted in the following diagram:
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Navigating Condensation Reactions of 5-Chloro-6-methylpicolinaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of 5-Chloro-6-methylpicolinaldehyde in Drug Discovery
In the landscape of modern drug discovery and organic synthesis, 5-Chloro-6-methylpicolinaldehyde has emerged as a pivotal building block. Its unique trifecta of reactive sites—a nucleophilic addition-prone aldehyde, a chlorine atom susceptible to substitution, and a methyl group that can influence steric and electronic properties—renders it a highly versatile scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the key condensation reactions of this aldehyde, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. Understanding and mastering these transformations are critical for unlocking the potential of this molecule in creating novel therapeutic agents. The derivatives of substituted pyridines are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this aldehyde a valuable starting material.[1]
Core Condensation Strategies: Knoevenagel, Wittig, and Aldol Pathways
The aldehyde functionality of 5-Chloro-6-methylpicolinaldehyde is the primary locus for condensation reactions, which are fundamental carbon-carbon bond-forming processes.[2] This section will delve into three of the most powerful condensation reactions in the synthetic chemist's arsenal: the Knoevenagel, Wittig, and Aldol reactions. For each, we will explore the mechanistic underpinnings and provide robust, field-tested protocols.
The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals.[3] It involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[3] The electron-withdrawing nature of the pyridine ring in 5-Chloro-6-methylpicolinaldehyde enhances the electrophilicity of the aldehyde carbon, making it an excellent substrate for this transformation.
The reaction proceeds through a series of well-defined steps. First, the basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 5-Chloro-6-methylpicolinaldehyde. The resulting aldol-type addition intermediate subsequently undergoes dehydration to yield the final, stable α,β-unsaturated product.
Diagram: Knoevenagel Condensation Mechanism
A simplified mechanism of the Knoevenagel condensation.
This protocol details the reaction of 5-Chloro-6-methylpicolinaldehyde with malononitrile, a common active methylene compound.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-6-methylpicolinaldehyde | 155.58 | 1.56 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1.0 |
| Ethanol | 46.07 | 20 mL | - |
| Round-bottom flask (50 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
Step-by-Step Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add 5-Chloro-6-methylpicolinaldehyde (1.56 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of ethanol to dissolve the reactants.
-
Catalyst Introduction: Add a catalytic amount of piperidine (0.1 mL, 1.0 mmol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the product by vacuum filtration, washing the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired α,β-unsaturated nitrile.
Expected Outcome: The reaction is expected to yield (E)-2-(5-chloro-6-methylpyridin-2-yl)methylene)malononitrile as a crystalline solid.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[4] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[4][5] This reaction is particularly valuable for its high degree of regioselectivity and its tolerance of a wide range of functional groups.
The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This zwitterionic species then collapses to form a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6]
Diagram: Wittig Reaction Workflow
A general workflow for the Wittig reaction.
This protocol describes the synthesis of an (E)-alkene using a stabilized ylide.
Table 2: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-6-methylpicolinaldehyde | 155.58 | 1.56 g | 10.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 3.83 g | 11.0 |
| Toluene | 92.14 | 30 mL | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-6-methylpicolinaldehyde (1.56 g, 10.0 mmol) in 30 mL of toluene.
-
Ylide Addition: To this solution, add (carbethoxymethylene)triphenylphosphorane (3.83 g, 11.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 111 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to separate the desired alkene from triphenylphosphine oxide.
Expected Outcome: The reaction is expected to predominantly yield ethyl (E)-3-(5-chloro-6-methylpyridin-2-yl)acrylate.
The Aldol Condensation: Forming β-Hydroxy Carbonyls and Enones
The aldol condensation is a fundamental reaction that forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound.[7] While 5-Chloro-6-methylpicolinaldehyde does not have α-hydrogens and therefore cannot form an enolate itself, it can act as an excellent electrophilic partner in a crossed-aldol reaction with a ketone that can be enolized.[8]
Under basic conditions, a ketone with α-hydrogens is deprotonated to form an enolate ion. This enolate then attacks the carbonyl carbon of 5-Chloro-6-methylpicolinaldehyde to form a β-hydroxy ketone (the aldol addition product).[9] Upon heating, this intermediate can undergo dehydration to form an α,β-unsaturated ketone (the aldol condensation product).[9]
Diagram: Aldol Condensation Logical Flow
Logical flow of a crossed-aldol condensation.
This protocol describes the Claisen-Schmidt condensation, a type of crossed-aldol reaction, between 5-Chloro-6-methylpicolinaldehyde and acetone.[10]
Table 3: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-6-methylpicolinaldehyde | 155.58 | 1.56 g | 10.0 |
| Acetone | 58.08 | 5.8 g (7.3 mL) | 100 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | 10 mL | - |
| Ethanol | 46.07 | 20 mL | - |
| Erlenmeyer flask (100 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL Erlenmeyer flask, dissolve 5-Chloro-6-methylpicolinaldehyde (1.56 g, 10.0 mmol) in 20 mL of ethanol. Add acetone (7.3 mL, 100 mmol).
-
Base Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution. A color change and the formation of a precipitate are typically observed.
-
Reaction: Continue stirring at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure enone.
Expected Outcome: The reaction is expected to produce 4-(5-chloro-6-methylpyridin-2-yl)but-3-en-2-one.
Conclusion and Future Perspectives
The condensation reactions of 5-Chloro-6-methylpicolinaldehyde represent a powerful toolkit for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The Knoevenagel, Wittig, and Aldol reactions provide reliable and versatile routes to α,β-unsaturated systems, alkenes, and enones, respectively. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around this valuable scaffold. Further exploration of these and other condensation reactions, including the use of novel catalysts and reaction conditions, will undoubtedly lead to the discovery of new molecules with potent biological activities, contributing to the advancement of drug discovery and development. The strategic application of these reactions can lead to the synthesis of novel derivatives with potential applications as kinase inhibitors and other therapeutic agents.[11]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved January 14, 2026, from [Link]
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YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 14, 2026, from [Link]
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YouTube. (2018, May 4). Knoevenagel condensation. Retrieved January 14, 2026, from [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active.... Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 14, 2026, from [Link]
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Khan Academy. (2024, August 30). Crossed-aldol condensation reaction. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015, December 29). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Retrieved January 14, 2026, from [Link]
-
Journal of Applied Science and Engineering. (2012, September 1). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved January 14, 2026, from [Link]
-
PMC. (n.d.). Recent Developments on Five-Component Reactions. Retrieved January 14, 2026, from [Link]
-
Journal of Chemical Health Risks. (2023, October 9). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Retrieved January 14, 2026, from [Link]
-
Zenodo. (2020, September 26). Pseudo-five-component condensation for the diversity-oriented synthesis of novel indoles and quinolines containing pseudo-peptides (tricarboxamides). Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis, Biological Evaluation and Validation Studies of Novel 5-(Substituted Aldehyde)-2-imino-7-methyl-3-oxo-N-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide Scaffolds. Retrieved January 14, 2026, from [Link]
Sources
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- 2. Condensation reaction - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. magritek.com [magritek.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Chloro-6-methylpicolinaldehyde as a Versatile Aldehyde Component in Multi-Component Reactions
An in-depth guide to the application of 5-Chloro-6-methylpicolinaldehyde in multi-component reactions for accelerated drug discovery.
Introduction: The Strategic Value of Substituted Pyridines in MCR-based Drug Discovery
Multi-component reactions (MCRs) are powerful tools in modern organic and medicinal chemistry, enabling the synthesis of complex, drug-like molecules from three or more simple starting materials in a single, one-pot operation.[1][2][3][4] This approach offers significant advantages in efficiency, atom economy, and waste reduction compared to traditional multi-step syntheses.[3] MCRs are particularly valuable in drug discovery for rapidly generating diverse libraries of compounds for high-throughput screening.[5][6]
The 5-Chloro-6-methylpicolinaldehyde scaffold is a heterocyclic building block of significant interest. The pyridine core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this aldehyde—an electron-withdrawing chlorine atom and a moderately electron-donating methyl group—fine-tunes the reactivity of the aldehyde group. The chlorine atom, in particular, enhances the electrophilicity of the aldehyde carbon, making it an excellent substrate for nucleophilic attack, a key step in many MCRs. This guide provides detailed protocols and mechanistic insights for leveraging this reagent in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.
Physicochemical Properties of 5-Chloro-6-methylpicolinaldehyde
A thorough understanding of the starting material is critical for successful reaction design.
| Property | Value | Source |
| CAS Number | 137778-17-7 | |
| Molecular Formula | C₇H₆ClNO | |
| Molecular Weight | 155.58 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Part 1: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure known as a bis-amide.[7] The reaction is known for its high yields, speed, and exceptional tolerance of diverse functional groups.
Mechanistic Rationale & The Role of 5-Chloro-6-methylpicolinaldehyde
The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7]
-
Imine Formation: The reaction initiates with the condensation of 5-Chloro-6-methylpicolinaldehyde and a primary amine to form a Schiff base (imine).
-
Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The electron-withdrawing nature of the chloro-substituted pyridine ring enhances the stability and reactivity of this intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds its nucleophilic carbon to the iminium ion, forming a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.
-
Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, yielding the final stable bis-amide product.[7]
The workflow for leveraging this reaction in a library synthesis context is outlined below.
Caption: Library synthesis workflow using the Ugi reaction.
Detailed Experimental Protocol: Ugi Reaction
This protocol provides a representative procedure for the synthesis of a bis-amide using 5-Chloro-6-methylpicolinaldehyde.
Materials:
-
5-Chloro-6-methylpicolinaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Acetic Acid (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Methanol (MeOH), anhydrous (to make a 0.5 M solution)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a 50 mL round-bottom flask, add 5-Chloro-6-methylpicolinaldehyde (156 mg, 1.0 mmol).
-
Dissolve the aldehyde in 2 mL of anhydrous methanol.
-
Add benzylamine (107 mg, 1.0 mmol) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Sequentially add acetic acid (60 mg, 1.0 mmol) and tert-butyl isocyanide (83 mg, 1.0 mmol). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The Ugi reaction is often exothermic.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde is a key indicator.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure bis-amide.
-
Part 2: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[8][9] It provides direct access to functionalized α-hydroxy acid derivatives, which are important pharmacophores.
Mechanistic Rationale & The Role of 5-Chloro-6-methylpicolinaldehyde
The mechanism of the Passerini reaction is believed to proceed through a concerted, cyclic transition state, especially in aprotic solvents at high concentrations.[8][9]
-
Hydrogen Bonding: The carboxylic acid forms hydrogen bonds with the carbonyl oxygen of 5-Chloro-6-methylpicolinaldehyde, activating it for nucleophilic attack.
-
Trimolecular Reaction: The isocyanide attacks the activated aldehyde carbon, while the carboxylate oxygen simultaneously attacks the isocyanide carbon in a concerted fashion.
-
Product Formation: This trimolecular step directly forms an intermediate that rapidly rearranges to the stable α-acyloxy carboxamide product.
The enhanced electrophilicity of the aldehyde carbon in 5-Chloro-6-methylpicolinaldehyde, due to the chloro-substituent, is expected to facilitate the initial nucleophilic attack by the isocyanide, potentially leading to faster reaction rates and higher yields.
Caption: Simplified mechanism of the Passerini reaction.
Detailed Experimental Protocol: Passerini Reaction
This protocol provides a general procedure for the synthesis of an α-acyloxy carboxamide.
Materials:
-
5-Chloro-6-methylpicolinaldehyde (1.0 equiv)
-
Benzoic Acid (1.2 equiv)
-
Cyclohexyl isocyanide (1.0 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 1.0 M solution)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-6-methylpicolinaldehyde (156 mg, 1.0 mmol) and benzoic acid (147 mg, 1.2 mmol) in 1 mL of anhydrous DCM. High reactant concentrations are often beneficial for this reaction.[9]
-
Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise to the stirred solution at room temperature. Caution: Handle isocyanides in a well-ventilated fume hood.
-
Seal the flask and stir the mixture at room temperature for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane) for the consumption of the starting aldehyde.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove excess benzoic acid, followed by water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the pure α-acyloxy carboxamide.
-
Summary of Reaction Parameters
| Reaction | Key Reactants | Solvent | Concentration | Temp. | Typical Yields |
| Ugi (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Polar (e.g., MeOH, EtOH) | 0.5 - 2.0 M[7] | RT | Good to Excellent |
| Passerini (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | Aprotic (e.g., DCM, THF) | High (>0.5 M)[9] | RT | Moderate to Good |
5-Chloro-6-methylpicolinaldehyde is a highly effective and versatile building block for constructing molecular complexity through multi-component reactions. Its unique electronic properties enhance its reactivity as an aldehyde component in flagship MCRs like the Ugi and Passerini reactions. The protocols outlined herein serve as a robust starting point for researchers in medicinal chemistry and drug discovery to rapidly synthesize diverse libraries of novel, substituted pyridine-containing compounds for biological evaluation. The inherent efficiency of MCRs, combined with strategically designed building blocks like this one, continues to accelerate the path from initial hit-finding to lead optimization.[5]
References
- MySkinRecipes. 5-Chloro-6-methoxynicotinaldehyde.
- Sigma-Aldrich. 5-chloro-6-methylpicolinaldehyde | 137778-17-7.
- ACS Publications. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines | Organic Letters.
- Wikipedia. Passerini reaction.
- PMC - NIH. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- PMC - NIH. Recent Developments on Five-Component Reactions.
- Wikipedia. Ugi reaction.
- ACS GCI Pharmaceutical Roundtable. Multicomponent Reactions.
- MDPI. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions.
- Organic Chemistry Portal. Passerini Reaction.
- ResearchGate. Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications.
- MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
Sources
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Passerini Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-6-methylpicolinaldehyde
Welcome to the technical support guide for 5-Chloro-6-methylpicolinaldehyde (CAS No. 137778-17-7). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, handling, and reaction optimization of this valuable heterocyclic building block. As a versatile intermediate, its unique substitution pattern—featuring a reactive aldehyde, a methyl group, and a chloro substituent on a pyridine ring—makes it a cornerstone for constructing complex molecular architectures. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of 5-Chloro-6-methylpicolinaldehyde.
Q1: What are the key physicochemical properties of 5-Chloro-6-methylpicolinaldehyde?
Understanding the fundamental properties of a reagent is the first step toward successful experimentation. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 137778-17-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1][3] |
| Storage Temperature | 2-8°C | [1] |
Q2: How should I properly store and handle this reagent to ensure its stability?
Proper storage is critical to prevent degradation and ensure reproducibility. 5-Chloro-6-methylpicolinaldehyde is sensitive to environmental factors.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] The aldehyde functional group is susceptible to oxidation, especially in the presence of air, which can convert it to the corresponding carboxylic acid.
-
Temperature: Keep refrigerated at 2-8°C.[1] Low temperatures slow down potential degradation pathways.
-
Light and Moisture: Protect from light and moisture.[4] The compound is listed as light and air-sensitive.[4] Store in a tightly sealed, opaque container in a dry location, such as a desiccator.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can induce unwanted reactions.[4]
Q3: What are the primary safety precautions I should take when working with this compound?
Adherence to safety protocols is paramount. This compound presents several hazards.
-
Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[4]
Q4: What are the typical downstream reactions for this aldehyde?
The reactivity of 5-Chloro-6-methylpicolinaldehyde is dominated by its aldehyde group and the chloro-substituted pyridine ring.
-
Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[5]
-
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles, although this often requires specific activation or harsh conditions due to the electron-withdrawing nature of the ring nitrogen.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important derivatives.
Section 2: Plausible Synthetic Route & Optimization
While various proprietary methods exist, a common and logical approach to synthesizing picolinaldehydes is through the controlled oxidation of the corresponding methyl-substituted pyridine.[5] This section outlines a plausible protocol and key optimization parameters.
Proposed Synthetic Workflow: Oxidation of 5-Chloro-2,6-lutidine
The synthesis of 5-Chloro-6-methylpicolinaldehyde can be logically achieved by the selective oxidation of one methyl group of 5-Chloro-2,6-lutidine.
Sources
Technical Support Center: Purification of 5-Chloro-6-methylpicolinaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively working with 5-Chloro-6-methylpicolinaldehyde and its derivatives. As intermediates in pharmaceutical and agrochemical synthesis, the purity of these compounds is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during purification, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-Chloro-6-methylpicolinaldehyde derivatives, offering causative explanations and actionable solutions.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Question: I'm running a silica gel column, but my target compound is co-eluting with an impurity. How can I improve the separation?
Answer: Poor separation is typically due to an inappropriate solvent system or suboptimal column conditions. The polarity of your eluent is the most critical factor to adjust.
-
Underlying Cause: The mobile phase lacks the selectivity needed to differentiate between your target compound and the impurity. Both compounds have similar affinities for the stationary phase in the chosen solvent system, resulting in similar retention factors (Rƒ).
-
Strategic Solutions:
-
Re-optimize the Solvent System via TLC: Thin-Layer Chromatography (TLC) is your most powerful tool here. Test a variety of solvent systems with different polarities and compositions.[1]
-
Adjust Polarity: If Rƒ values are too high (>0.5), decrease the eluent's polarity (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If Rƒ values are too low (<0.2), increase the polarity.[1]
-
Change Solvent Composition: If adjusting polarity alone doesn't work, switch one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[1]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[1]
-
Issue 2: Significant Peak Tailing in HPLC or Streaking on TLC
Question: My 5-Chloro-6-methylpicolinaldehyde derivative shows significant peak tailing on my C18 HPLC column and streaks on my silica TLC plate. What is causing this and how do I fix it?
Answer: Peak tailing and streaking for pyridine derivatives are almost always caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
-
Underlying Mechanism: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This creates a non-ideal adsorption/desorption process.
-
Strategic Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase.[1][2] This base will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound.
-
For Column Chromatography: Add 0.1-1% triethylamine (TEA) or ammonia solution to your eluent.
-
For HPLC: Add 5-10 mM of triethylamine (TEA) to the mobile phase.[2]
-
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the residual silanol groups, minimizing their interaction with your basic analyte.[2] Caution: Ensure your target compound is stable at low pH. The aldehyde group can sometimes be sensitive.
-
Change the Stationary Phase: If mobile phase additives are not effective or compatible, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1]
-
End-Capped Silica: Use a high-quality, end-capped HPLC column where the residual silanol groups have been deactivated.
-
-
Experimental Protocol: Reducing Peak Tailing in HPLC
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Alternative Mobile Phase (Basic Conditions): Prepare a 10 mM ammonium formate buffer and adjust the pH to ~8. Use a pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at this pH.[2]
-
Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[3]
-
Analyze: Inject the sample. The protonation of the pyridine nitrogen at low pH or the use of a competing base should result in a more symmetrical peak shape.
Issue 3: Low Recovery or On-Column Degradation
Question: I'm losing a significant amount of my compound during column chromatography. Is it degrading on the silica gel?
Answer: Yes, this is a distinct possibility. Pyridine derivatives, especially those with reactive functional groups like aldehydes, can be sensitive to the acidic nature of standard silica gel.[2] The aldehyde may be susceptible to oxidation or other acid-catalyzed side reactions.
-
Underlying Cause: The Lewis acid sites on the silica surface can catalyze degradation pathways or lead to irreversible adsorption of the compound.[2]
-
Strategic Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent that contains 1% triethylamine. This will help neutralize the acidic sites.
-
Switch to a More Inert Stationary Phase:
-
Neutral Alumina: This is often the best first alternative for acid-sensitive compounds.
-
Treated Silica: Consider using silica gel that has been treated to be less acidic or use a polymer-based column for HPLC.[2]
-
-
Work Quickly and at a Lower Temperature: Do not let the compound sit on the column for extended periods. If possible, perform the purification in a cold room to minimize thermal degradation. Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.[2]
-
Issue 4: Compound Oils Out During Recrystallization
Question: I've purified my product by column chromatography and am trying to recrystallize it, but it keeps precipitating as an oil. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. This is often due to the presence of impurities or cooling the solution too quickly.[1]
-
Underlying Cause: Impurities can depress the melting point of the mixture, leading to a liquid phase. Rapid cooling doesn't allow sufficient time for the ordered crystal lattice to form.
-
Strategic Solutions:
-
Slow Down the Cooling Process: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[1]
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution to initiate crystallization.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect during the synthesis of 5-Chloro-6-methylpicolinaldehyde derivatives?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, isomeric byproducts (e.g., formylation at a different position on the pyridine ring), over-reaction products (e.g., diformylation), and side-products from the specific reaction used (e.g., byproducts from a Vilsmeier-Haack reaction).[4] The aldehyde functional group is also prone to oxidation, which can form the corresponding carboxylic acid if not handled carefully during work-up and storage.[4]
Q2: How does pH fundamentally affect the purification of these pyridine derivatives?
A2: The pH is critical because it controls the ionization state of the pyridine nitrogen.[2][5] Most pyridine derivatives have a pKa between 5 and 6.[2]
-
At low pH (pH < 4): The pyridine nitrogen is protonated, forming a positively charged pyridinium ion. This makes the compound highly polar and water-soluble, which is useful for aqueous extractions but can lead to very strong retention on silica gel.
-
At neutral or high pH (pH > 7): The pyridine is in its neutral, free-base form. This makes it less polar and more soluble in organic solvents, which is ideal for normal-phase chromatography and extraction into organic layers.[2] This pH-dependent behavior can be exploited for purification, such as in pH-zone-refining counter-current chromatography.[6]
Q3: What is the best stationary phase for purifying my compound: Silica, Alumina, or something else?
A3: The choice depends on the stability and properties of your specific derivative.
-
Silica Gel: The default choice. It is versatile and effective for a wide range of compounds. However, its acidic nature can cause issues with basic compounds like pyridines (peak tailing) or acid-sensitive molecules (degradation).[2]
-
Alumina: An excellent alternative for basic or acid-sensitive compounds. It is available in acidic, neutral, and basic forms. For most pyridine derivatives, neutral or basic alumina is recommended.[1]
-
Reversed-Phase Silica (C18): Used in HPLC and flash chromatography. The separation is based on hydrophobicity. This is a powerful technique, especially for high-purity isolations required in drug development.[7]
Q4: How can I accurately assess the purity of my final product?
A4: A combination of methods is required to confirm purity unequivocally.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Purity is typically reported as the area percentage of the main peak relative to all other peaks in the chromatogram.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities that may be present.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are powerful for identifying the mass of impurities seen in the HPLC trace.[7]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values for the pure compound.[9][10]
Data & Visualizations
Table 1: Common Solvent Systems for Silica Gel Chromatography
| Eluent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Adjustable (Low to High) | General-purpose system for a wide range of compounds. |
| Hexane / Dichloromethane | Adjustable (Low to Medium) | Good for separating less polar compounds. |
| Dichloromethane / Methanol | Adjustable (Medium to High) | Effective for more polar compounds. |
| Chloroform / Methanol | Adjustable (Medium to High) | A classic system, often used for polar heterocycles.[11] |
Diagrams
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
preventing decomposition of 5-Chloro-6-methylpicolinaldehyde during reactions
Welcome to the technical support center for 5-Chloro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful reaction of this versatile synthetic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to anticipate and resolve challenges in your experiments.
Understanding the Molecule: A Stability Overview
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine with three key functional groups that dictate its reactivity and potential decomposition pathways: the pyridine ring, a chloro substituent, an aldehyde group, and a methyl group. The electron-withdrawing nature of the pyridine nitrogen and the chloro group makes the aldehyde susceptible to nucleophilic attack. The lack of an alpha-hydrogen on the aldehyde group makes it prone to specific base-catalyzed reactions. Understanding these electronic and steric factors is crucial for preventing unwanted side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage, handling, and reaction of 5-Chloro-6-methylpicolinaldehyde.
Issue 1: Brown Discoloration of the Aldehyde Upon Storage
Question: My solid 5-Chloro-6-methylpicolinaldehyde has developed a brown or yellowish tint over time. What causes this, and is the material still usable?
Answer:
Discoloration is a common indicator of aldehyde decomposition. For picolinaldehydes, this is often due to slow, trace-catalyzed oxidation or polymerization reactions.[1] Older samples of similar compounds like pyridine-2-carbaldehyde are often brown due to impurities.[1]
Root Cause Analysis:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-chloro-6-methylpicolinic acid), especially in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities.
-
Trace Acid/Base Catalysis: Residual acidic or basic impurities on glassware or in the storage atmosphere can catalyze self-condensation or other degradation pathways, even at a slow rate.
Recommended Actions:
-
Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen and moisture.[2] It is best stored in a refrigerator (2-8°C) and protected from light.
-
Purity Check: Before use, it is advisable to check the purity of the discolored material by TLC or NMR to assess the extent of decomposition. If a significant amount of the corresponding carboxylic acid or other impurities is observed, purification by recrystallization or column chromatography may be necessary.
-
Inert Handling: When handling the compound, minimize its exposure to the atmosphere. Use a glove box or glove bag for weighing and transferring if possible.
Issue 2: Low Yields in Basic Reaction Conditions
Question: I'm attempting a reaction with 5-Chloro-6-methylpicolinaldehyde under basic conditions (e.g., using NaOH, KOH, or an amine base), and I'm getting a complex mixture of products with low yield of my desired compound. What is happening?
Answer:
5-Chloro-6-methylpicolinaldehyde is a non-enolizable aldehyde, meaning it lacks protons on the carbon adjacent to the aldehyde group. In the presence of a strong base, such aldehydes are highly susceptible to the Cannizzaro reaction .
Mechanistic Insight: The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation where two molecules of a non-enolizable aldehyde react to produce a primary alcohol and a carboxylic acid.[3]
-
Step 1: A hydroxide ion attacks the electrophilic carbonyl carbon of one aldehyde molecule.
-
Step 2: The resulting tetrahedral intermediate transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule.
-
Step 3: This results in one molecule being oxidized to a carboxylate salt and the other being reduced to an alcohol.
This disproportionation can significantly reduce the yield of the intended reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions in basic media.
Preventative Strategies:
-
Use of Weaker Bases: If your reaction allows, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to promote the Cannizzaro reaction.
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde functional group before subjecting the molecule to strongly basic conditions. The formation of an acetal is an excellent strategy.[2][4]
Issue 3: Unwanted Dehalogenation
Question: My reaction is producing a side product that appears to be missing the chlorine atom. How can I prevent this dehalogenation?
Answer:
The chloro group on the pyridine ring can be susceptible to removal under certain reductive conditions, particularly with palladium-based catalysts.
Common Causes of Dehalogenation:
-
Catalytic Hydrogenation: Reactions involving hydrogen gas and a palladium catalyst (e.g., Pd/C) are well-known to cause hydrodehalogenation of chloropyridines.
-
Other Reductive Conditions: Certain hydride reagents or other reducing systems can also lead to dehalogenation.
Preventative Measures:
-
Catalyst Choice: If a reduction is necessary elsewhere in the molecule, consider alternative catalysts that are less prone to causing dehalogenation.
-
Reaction Condition Optimization: In some cases, lowering the reaction temperature, pressure, or catalyst loading can minimize dehalogenation.
-
Alternative Synthetic Route: It may be necessary to introduce the chloro group at a later stage in the synthesis, after any reductive steps are complete.
Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the aldehyde group of 5-Chloro-6-methylpicolinaldehyde?
A1: The most common and effective method for protecting aldehydes is to convert them into acetals . Cyclic acetals, formed with ethylene glycol, are particularly stable.
Why it Works: Acetals are stable in neutral to strongly basic and nucleophilic environments.[4][5] This allows you to perform reactions on other parts of the molecule without affecting the aldehyde. The protection is reversible and can be removed under acidic conditions.
Experimental Protocol: Acetal Protection with Ethylene Glycol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-Chloro-6-methylpicolinaldehyde (1.0 eq.).
-
Reagents: Add ethylene glycol (1.5-2.0 eq.) and a suitable solvent such as toluene or benzene.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 5-Chloro-6-methylpicolinaldehyde
Welcome to the technical support center for 5-Chloro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we address common challenges and provide in-depth, field-proven insights to help you improve reaction yields and troubleshoot experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions regarding the handling and reactivity of 5-Chloro-6-methylpicolinaldehyde.
Q1: What are the key reactivity features of 5-Chloro-6-methylpicolinaldehyde that I should be aware of?
A1: 5-Chloro-6-methylpicolinaldehyde possesses three key reactive sites: the aldehyde group, the chlorinated pyridine ring, and the methyl group.
-
Aldehyde Group: This is the most reactive site for nucleophilic attack. It readily participates in reactions like reductive amination, Wittig reactions, and condensations to form Schiff bases.[1] The electron-withdrawing nature of the pyridine ring and the chlorine atom enhances the electrophilicity of the aldehyde carbon.
-
Pyridine Ring: The chlorine atom at the 5-position and the nitrogen atom in the ring make the pyridine nucleus susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation. The nitrogen atom can also act as a base or a ligand in metal-catalyzed reactions.
-
Methyl Group: The methyl group can undergo oxidation or deprotonation under strongly basic conditions to form an anion, which can then act as a nucleophile.
Understanding this reactivity profile is crucial for predicting potential side reactions and designing selective transformations.
Q2: What are the recommended storage conditions for 5-Chloro-6-methylpicolinaldehyde to ensure its stability?
A2: To maintain its purity and reactivity, 5-Chloro-6-methylpicolinaldehyde should be stored in an inert atmosphere, such as under nitrogen or argon, at temperatures between 2-8°C.[2] It is a solid at room temperature.[2] Exposure to air and moisture should be minimized, as aldehydes are prone to oxidation to the corresponding carboxylic acid. Proper storage is the first step in ensuring reproducible and high-yielding reactions.
Q3: What are some common impurities that might be present in commercial 5-Chloro-6-methylpicolinaldehyde, and how can they affect my reaction?
A3: Commercial 5-Chloro-6-methylpicolinaldehyde may contain impurities such as the corresponding carboxylic acid (from oxidation), residual starting materials from its synthesis, or isomers like 6-chloro-5-methylnicotinaldehyde.[3][4] The presence of the carboxylic acid can neutralize basic reagents or catalysts, leading to lower yields. Isomeric impurities can lead to the formation of undesired regioisomers in your product, complicating purification. It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.
Section 2: Troubleshooting Guide for Low Yields
Low product yield is one of the most frequent challenges in organic synthesis. This section provides a structured approach to diagnosing and resolving this issue when working with 5-Chloro-6-methylpicolinaldehyde.
Issue 1: Low Conversion of Starting Material
Q: I am observing a significant amount of unreacted 5-Chloro-6-methylpicolinaldehyde at the end of my reaction. What are the potential causes and solutions?
A: Low conversion can stem from several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.
Potential Cause A: Inadequate Reagent Purity or Stoichiometry
-
The "Why": Impurities in your reagents can inhibit the reaction. For instance, water in your solvent can react with organometallic reagents. Incorrectly calculated stoichiometry can leave you with an excess of the starting material.
-
The Solution:
-
Verify Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, if required by the reaction. Purification of reagents and solvents may be necessary.[5]
-
Accurate Stoichiometry: Double-check all calculations and accurately weigh your reagents.[5] It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the other reactant to drive the reaction to completion.
-
Potential Cause B: Suboptimal Reaction Temperature
-
The "Why": Many reactions have a specific activation energy barrier that needs to be overcome. If the temperature is too low, the reaction may proceed too slowly or not at all.
-
The Solution:
-
Gradual Temperature Increase: If your reaction is sluggish at room temperature, consider gradually increasing the temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS at each stage.
-
Consult Literature: Review literature for similar reactions to determine the optimal temperature range.
-
Potential Cause C: Inefficient Mixing
-
The "Why": In heterogeneous reactions or with viscous solutions, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
The Solution:
-
Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously. Use an appropriately sized stir bar and a stir plate with sufficient power. For larger scale reactions, mechanical stirring might be necessary.
-
Troubleshooting Low Conversion: A Decision Workflow
Caption: Decision tree for troubleshooting low starting material conversion.
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing multiple spots on the TLC plate, and the yield of my desired product is low. How can I suppress byproduct formation?
A: The formation of byproducts is a clear indicator of competing reaction pathways. Identifying these byproducts can provide valuable clues for optimizing your reaction conditions.
Potential Cause A: Over-reaction or Decomposition
-
The "Why": Aldehydes can be sensitive to prolonged reaction times or high temperatures, leading to decomposition or further reactions. For instance, in the presence of strong bases, self-condensation (aldol-type) reactions can occur.
-
The Solution:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[5]
-
Temperature Control: If decomposition is suspected, try running the reaction at a lower temperature.
-
Potential Cause B: Competing Nucleophilic Attack
-
The "Why": In reactions involving nucleophiles, if there are multiple electrophilic sites, you may observe the formation of different products. While the aldehyde is the most reactive site, under certain conditions, nucleophilic attack on the pyridine ring can occur.
-
The Solution:
-
Choice of Nucleophile: Use a nucleophile that is highly selective for the aldehyde.
-
Protecting Groups: If ring substitution is a persistent issue, consider reactions that do not require highly aggressive nucleophiles.
-
Potential Cause C: Side-Chain Reactions
-
The "Why": The methyl group on the pyridine ring can also be a site of reactivity, especially in the presence of strong bases or oxidizing agents.
-
The Solution:
-
Milder Reagents: Opt for milder reagents that will selectively react with the aldehyde without affecting the methyl group.
-
Data Summary: General Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Use dry, high-purity solvents. | Water can act as a competing nucleophile or quench reagents. |
| Temperature | Start at room temperature and adjust as needed. | Balances reaction rate with potential for decomposition. |
| Atmosphere | Conduct reactions under an inert atmosphere (N2 or Ar). | Prevents oxidation of the aldehyde. |
| Reagent Addition | Add reagents dropwise, especially if the reaction is exothermic. | Helps to control the reaction rate and prevent localized heating.[5] |
Section 3: Experimental Protocols
To provide a practical context, here is a general, detailed protocol for a common reaction involving 5-Chloro-6-methylpicolinaldehyde: reductive amination.
Protocol: Reductive Amination of 5-Chloro-6-methylpicolinaldehyde
This protocol outlines the formation of a secondary amine from 5-Chloro-6-methylpicolinaldehyde and a primary amine.
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-Chloro-6-methylpicolinaldehyde (1.0 eq). Dissolve it in anhydrous DCM.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the imine is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination reaction.
Section 4: Concluding Remarks
Achieving high yields in reactions with 5-Chloro-6-methylpicolinaldehyde is an attainable goal with a systematic and informed approach. By understanding the compound's reactivity, carefully controlling reaction parameters, and methodically troubleshooting issues, you can significantly improve your synthetic outcomes. This guide serves as a starting point, and we encourage you to adapt these principles to your specific reaction context.
References
Sources
Technical Support Center: Managing Steric Hindrance in 5-Chloro-6-methylpicolinaldehyde Reactions
Welcome to the technical support center for 5-Chloro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered heterocyclic aldehyde. Here, we will dissect common experimental issues, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to overcome synthetic hurdles and achieve your target outcomes.
Introduction: The Challenge of Steric Hindrance
5-Chloro-6-methylpicolinaldehyde is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge: the aldehyde group at the C2 position is flanked by a methyl group at C6 and a chloro group at C5. This arrangement creates considerable steric congestion around the electrophilic carbonyl carbon, impeding the approach of nucleophiles and often leading to low yields or failed reactions under standard conditions.[1][2] Understanding and mitigating this steric hindrance is paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my standard nucleophilic addition reactions with 5-Chloro-6-methylpicolinaldehyde failing or giving poor yields?
A1: The primary reason for poor reactivity is the steric hindrance imposed by the ortho-methyl group and the adjacent chloro-substituent.[2] These groups physically obstruct the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[2] This increases the activation energy of the reaction, often requiring more forcing conditions or specialized reagents compared to less substituted aldehydes.[2]
Q2: What are the most common failed reactions with this substrate?
A2: The most frequently encountered issues arise in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. These include:
-
Grignard and Organolithium Reactions: Often result in the recovery of starting material or the formation of reduction byproducts.
-
Wittig Reactions: May show low conversion to the desired alkene.
-
Reductive Aminations: Can be sluggish and incomplete.
-
Aldol and Knoevenagel Condensations: May require elevated temperatures and extended reaction times to proceed.
Q3: Are there general strategies to enhance the reactivity of 5-Chloro-6-methylpicolinaldehyde?
A3: Yes, several strategies can be employed to overcome the steric barrier:
-
Use of Lewis Acids: Lewis acids, such as TiCl₄, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[3]
-
Employing More Reactive Nucleophiles: Smaller, more reactive nucleophiles can sometimes overcome the steric barrier more effectively.
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary energy to surmount the activation energy barrier imposed by steric hindrance.[2]
-
Use of Catalysts: Specific catalysts can facilitate reactions by providing an alternative, lower-energy reaction pathway.[4][5]
Troubleshooting Guides
Guide 1: Grignard and Organolithium Reactions
Problem: Low or no yield in a Grignard or organolithium reaction, with recovery of the starting aldehyde.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | 1. Use a Lewis Acid Additive (e.g., CeCl₃): Add an equimolar amount of anhydrous CeCl₃ to the aldehyde before the addition of the organometallic reagent. 2. Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts. 3. Increase Reaction Temperature: Carefully increase the reaction temperature, monitoring for decomposition. | 1. CeCl₃ coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. 2. The higher reactivity of organolithiums can help overcome the steric barrier. 3. Provides the necessary activation energy to overcome steric hindrance.[2] |
| Enolization | Use a less basic organometallic reagent if possible. | The Grignard or organolithium reagent may be acting as a base, deprotonating the methyl group and leading to enolate formation. |
Experimental Protocol: Cerium-Mediated Grignard Reaction
-
Dry a round-bottom flask under vacuum and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous CeCl₃ (1.1 eq.) and THF to the flask and stir vigorously for 2 hours.
-
Cool the suspension to 0 °C and add a solution of 5-Chloro-6-methylpicolinaldehyde (1.0 eq.) in THF.
-
Stir for 30 minutes at 0 °C.
-
Slowly add the Grignard reagent (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Wittig Reaction
Problem: Poor conversion of the aldehyde to the desired alkene in a Wittig reaction.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | 1. Use the Horner-Wadsworth-Emmons (HWE) Reaction: Employ a phosphonate ester instead of a phosphonium ylide. 2. Use a more reactive ylide: For stabilized ylides, consider using a stronger base (e.g., NaHMDS, KHMDS) for deprotonation. | 1. The phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide and is less sterically demanding. 2. A stronger base will more effectively generate the reactive ylide. |
| Unstable Ylide | Generate the ylide in situ in the presence of the aldehyde instead of pre-forming it. | Some phosphorus ylides can be unstable and decompose before reacting with the aldehyde. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise and stir for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of 5-Chloro-6-methylpicolinaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
References
-
A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications. Available at: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]
-
Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health. Available at: [Link]
-
Nucleophilic Addition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Addition reactions. YouTube. Available at: [Link]
-
6-Methyl-2-pyridinecarboxaldehyde. PubChem. Available at: [Link]
-
Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. National Institutes of Health. Available at: [Link]
-
Mechanism of nucleophilic addition reactions. Khan Academy. Available at: [Link]
-
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. Available at: [Link]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. National Institutes of Health. Available at: [Link]
-
Introduction to Nucleophilic Addition Reactions. YouTube. Available at: [Link]
-
2-Chloro-5-methylpyridine-4-carboxaldehyde. PubChem. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-methylpicolinaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpicolinaldehyde (CAS No: 137778-17-7). This guide is designed for researchers, chemists, and process development professionals to address the common challenges and critical considerations encountered when scaling this synthesis from the bench to pilot or production scale. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure a safe, efficient, and reproducible process.
Introduction: The "Why" Behind the Process
5-Chloro-6-methylpicolinaldehyde is a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its aldehyde functionality and substituted pyridine core make it a versatile intermediate for constructing more complex molecular architectures.[1][2] However, scaling its synthesis presents distinct challenges, primarily centered around controlling the selective oxidation of the precursor alcohol, managing potential exothermic events, and ensuring the purity and stability of the final product. This guide provides a framework for navigating these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the development and scale-up of this synthesis.
Q1: What is the most common and scalable synthetic route to 5-Chloro-6-methylpicolinaldehyde? A1: The most prevalent and scalable method involves the selective oxidation of the corresponding primary alcohol, (5-chloro-6-methylpyridin-2-yl)methanol. This precursor is typically synthesized from 2-chloro-6-methylpyridine. This two-step approach (functionalization of the methyl group to an alcohol, followed by oxidation) generally offers better control and higher yields on a larger scale compared to direct oxidation of the methyl group.
Q2: Why is controlling the reaction temperature so critical during the oxidation step? A2: Temperature control is paramount for two primary reasons. First, oxidation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to safety hazards and significant product degradation. Second, selectivity is temperature-dependent. Elevated temperatures can promote over-oxidation to the corresponding carboxylic acid (5-chloro-6-methylpicolinic acid), a common and often difficult-to-remove impurity.
Q3: What are the primary safety concerns when handling 5-Chloro-6-methylpicolinaldehyde? A3: The target compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[3][4] The product is a combustible solid and should be kept away from ignition sources.[3] For safe storage, it should be kept refrigerated under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
Q4: My final product is an oil and won't crystallize. What should I do? A4: An oily product often indicates the presence of impurities that inhibit crystallization. The most common culprits are residual solvent or process impurities with similar polarity to the product. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the most effective solution.[5] If chromatography is not feasible, attempting to form a crystalline derivative, such as a hydrazone, for purification, followed by regeneration of the aldehyde, is an alternative strategy.[5]
Q5: What analytical methods are recommended for monitoring reaction progress and final product purity? A5: For reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective tool. For more quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[6] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[5]
Recommended Scale-Up Synthetic Pathway
The recommended pathway proceeds via the oxidation of (5-chloro-6-methylpyridin-2-yl)methanol. This provides a reliable and controllable route to the desired aldehyde.
Caption: General synthetic route for 5-Chloro-6-methylpicolinaldehyde.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.
Problem: Low or Inconsistent Yield
A low yield is one of the most frequent issues. A logical diagnosis is key to identifying the root cause.
Caption: Decision tree for diagnosing the root cause of low yield.
Problem: Impurity Formation
Controlling the impurity profile is critical for pharmaceutical applications.
| Common Impurity | Identification Method | Root Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Alcohol | TLC, HPLC (earlier retention time) | Incomplete oxidation. | Increase reaction time or oxidant stoichiometry slightly. Ensure efficient mixing to avoid localized "dead spots" in the reactor.[5] |
| 5-Chloro-6-methylpicolinic Acid | HPLC (different retention time), ¹H NMR (absence of aldehyde proton ~10 ppm, presence of broad COOH proton) | Over-oxidation of the aldehyde. | Maintain strict temperature control (typically 0-10 °C for TEMPO oxidations). Use a highly selective oxidant. Quench the reaction promptly upon completion. During workup, avoid unnecessarily harsh basic or acidic conditions that could catalyze air oxidation.[5] |
| Isomeric Impurities | HPLC, ¹H NMR | Impurities present in the starting material (e.g., isomers of 2-chloro-6-methylpyridine). | Source high-purity starting materials. Analyze incoming raw materials by GC or HPLC to confirm purity before use. Isomers may need to be removed by column chromatography.[7] |
Problem: Exothermic Event / Runaway Reaction
This is the most significant safety risk during scale-up.
-
Causality: Oxidation is an energetic process. The risk is magnified at scale due to the reduced surface area-to-volume ratio, which hinders effective heat removal.
-
Preventative Measures:
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for safe process design.
-
Controlled Addition: Never add the oxidant all at once. Use a calibrated addition pump for slow, subsurface addition of the oxidant over a prolonged period (e.g., 2-4 hours).
-
Efficient Cooling: Ensure the reactor has an adequate cooling jacket and that the cooling fluid is at a sufficiently low temperature before starting the addition. Monitor both the internal reaction temperature and the jacket temperature.
-
Emergency Quench: Have a pre-defined and tested emergency quenching procedure. For many oxidations, a solution of a reducing agent like sodium bisulfite can be used to rapidly consume excess oxidant and stop the reaction.
-
Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol describes a scalable and selective oxidation of (5-chloro-6-methylpyridin-2-yl)methanol.
Scale-Up Process Workflow
Caption: Step-by-step workflow for the oxidation process.
Reagents and Conditions
This table is based on a hypothetical 1.0 mole scale. Adjust quantities proportionally for your specific scale.
| Component | Molar Mass ( g/mol ) | Amount (moles) | Equivalents | Mass/Volume | Key Considerations |
| (5-chloro-6-methylpyridin-2-yl)methanol | 157.59 | 1.00 | 1.0 | 157.6 g | Ensure starting material is dry and pure. |
| Dichloromethane (DCM) | - | - | - | ~2.0 L | Use anhydrous grade solvent. |
| TEMPO | 156.25 | 0.01 | 0.01 | 1.56 g | Catalyst; handle in a fume hood. |
| Potassium Bromide (KBr) | 119.00 | 0.10 | 0.1 | 11.9 g | Co-catalyst; dissolve in a minimal amount of water if needed. |
| Sodium Bicarbonate (aq. sat.) | - | - | - | ~500 mL | Acts as a buffer to maintain pH. |
| Sodium Hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~1.10 | 1.1 | ~600 mL | Oxidant. Titer solution before use. Add slowly. |
| Reaction Temperature | - | - | - | 0-5 °C | Critical for selectivity and safety. |
| Reaction Time | - | - | - | 2-6 hours | Monitor by TLC/HPLC. |
| Expected Yield | 155.58 | - | - | 125-140 g | 80-90% (post-purification) |
Step-by-Step Methodology
-
Reactor Preparation: Set up a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel. Purge the vessel with nitrogen or argon.[3]
-
Charging: Charge (5-chloro-6-methylpyridin-2-yl)methanol (1.0 eq) and dichloromethane to the reactor. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to an internal temperature of 0-5 °C using the reactor jacket.
-
Catalyst Addition: Add TEMPO (0.01 eq), potassium bromide (0.1 eq), and saturated sodium bicarbonate solution.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. This step is highly exothermic.
-
Monitoring: After the addition is complete, stir the mixture at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with potassium iodide-starch paper shows no remaining oxidant.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.[5]
References
- Google Patents, CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
-
Agency for Toxic Substances and Disease Registry, Analytical Methods for Formaldehyde. ATSDR.[Link]
- Google Patents, CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
-
Khafagy, M. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]
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Agency for Toxic Substances and Disease Registry, Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR.[Link]
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PubChem, Compound Summary for 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information.[Link]
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Wikipedia, Pyridine-2-carbaldehyde. Wikipedia.[Link]
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Organic Chemistry Portal, Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.[Link]
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NIH, Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (Oct 18, 2022). National Institutes of Health.[Link]
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NIH, A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. National Institutes of Health.[Link]
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MacMillan Group, Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. MacMillan Group, Princeton University.[Link]
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PubChem, Compound Summary for 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information.[Link]
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-
The Good Scents Company, Information on 6-methyl-pyridine-2-aldehyde. The Good Scents Company.[Link]
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Organic Chemistry Portal, Pyridine synthesis. Organic Chemistry Portal.[Link]
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-
ResearchGate, An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (Aug 2025). ResearchGate.[Link]
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-
PubChem, Compound Summary for 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information.[Link]
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Validation & Comparative
Introduction: The Versatility of 5-Chloro-6-methylpicolinaldehyde in Heterocyclic Synthesis
A Comparative Guide to the Characterization of 5-Chloro-6-methylpicolinaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine carbaldehyde that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring an aldehyde group activated by the electron-withdrawing nature of the pyridine ring, and further influenced by the chloro and methyl substituents, makes it a versatile substrate for numerous condensation and cyclization reactions. The chlorine atom at the 5-position and the methyl group at the 6-position not only influence the reactivity of the aldehyde but also provide additional sites for functionalization or steric control in subsequent synthetic steps.
This guide provides a comparative analysis of the reaction products of 5-Chloro-6-methylpicolinaldehyde in two fundamental and widely utilized multicomponent reactions: the Hantzsch Dihydropyridine Synthesis and the Knoevenagel Condensation. While direct experimental data for 5-Chloro-6-methylpicolinaldehyde in these specific reactions is limited in published literature, this guide will leverage established protocols and characterization data from analogous structures to provide a predictive framework for its reactivity and product characterization. This approach will enable researchers to anticipate reaction outcomes and design robust experimental plans.
Comparative Analysis of Reaction Pathways
The reactivity of 5-Chloro-6-methylpicolinaldehyde will be explored in the context of two distinct reaction types that highlight its utility in generating diverse molecular scaffolds.
Hantzsch Dihydropyridine Synthesis: Building Complex Heterocycles
The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP).[1][2][3] DHPs are a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[3][4]
Expected Reaction and Product:
In a Hantzsch reaction, 5-Chloro-6-methylpicolinaldehyde is expected to react with two equivalents of a β-ketoester, such as ethyl acetoacetate, and an ammonia source like ammonium acetate. The resulting product would be a 4-(5-chloro-6-methylpyridin-2-yl)-1,4-dihydropyridine derivative. The reaction proceeds through a series of condensations and cyclizations, initiated by a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester.[5]
Comparative Performance and Alternative Approaches:
The presence of the chloro and methyl groups on the pyridine ring of 5-Chloro-6-methylpicolinaldehyde is not expected to significantly hinder the Hantzsch reaction, which is known for its broad substrate scope with various aromatic and heterocyclic aldehydes.[6] However, the electron-withdrawing nature of the pyridine ring may slightly accelerate the initial condensation step.
Alternative approaches to pyridine synthesis often involve more linear, multi-step sequences which can be less efficient in terms of atom economy and overall yield.[7] The Hantzsch reaction offers a convergent and efficient one-pot synthesis of highly functionalized dihydropyridines.[8]
Experimental Protocol: Hantzsch Synthesis of Diethyl 4-(5-chloro-6-methylpyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-Chloro-6-methylpicolinaldehyde (10 mmol, 1 eq.) in 30 mL of ethanol.
-
To this solution, add ethyl acetoacetate (22 mmol, 2.2 eq.) and ammonium acetate (12 mmol, 1.2 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyridine derivative.
Predicted Characterization Data:
| Analysis | Predicted Data for Diethyl 4-(5-chloro-6-methylpyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| ¹H NMR | δ (ppm): 8.5-9.0 (s, 1H, NH), 7.5-7.8 (d, 1H, Ar-H), 7.2-7.5 (d, 1H, Ar-H), 5.0-5.2 (s, 1H, CH), 4.0-4.2 (q, 4H, 2xOCH₂), 2.4-2.6 (s, 3H, Ar-CH₃), 2.2-2.4 (s, 6H, 2xCH₃), 1.1-1.3 (t, 6H, 2xOCH₂CH₃). |
| ¹³C NMR | δ (ppm): 167-169 (2C, C=O), 150-152 (C-Cl), 147-149 (2C), 145-147, 137-139, 122-124, 103-105 (2C), 60-62 (2C, OCH₂), 39-41 (CH), 24-26 (Ar-CH₃), 19-21 (2C, CH₃), 14-16 (2C, OCH₂CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ expected. |
| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H), 2900-3000 (C-H), 1680-1700 (C=O), 1640-1660 (C=C). |
Note: Predicted data is based on known spectra of similar 1,4-dihydropyridine derivatives.[9][10]
Logical Flow of the Hantzsch Synthesis:
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Knoevenagel Condensation: Formation of C-C Double Bonds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[11] This reaction is fundamental in organic synthesis for creating carbon-carbon double bonds.[1]
Expected Reaction and Product:
5-Chloro-6-methylpicolinaldehyde is expected to readily undergo Knoevenagel condensation with active methylene compounds such as malononitrile or ethyl cyanoacetate in the presence of a mild base like piperidine. The product will be a 2-(5-chloro-6-methylpyridin-2-yl)methylene derivative. The electron-withdrawing pyridine ring enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack.[12]
Comparative Performance and Alternative Approaches:
Compared to simple aromatic aldehydes (e.g., benzaldehyde), 5-Chloro-6-methylpicolinaldehyde is expected to be more reactive in the Knoevenagel condensation due to the electronic effect of the pyridine ring. The reaction conditions are generally mild, and yields are often high.
Alternative methods for the synthesis of α,β-unsaturated systems, such as the Wittig reaction, often require the preparation of phosphonium ylides and can sometimes lead to mixtures of E/Z isomers. The Knoevenagel condensation provides a straightforward and often stereoselective route to the thermodynamically more stable E-isomer.[13]
Experimental Protocol: Knoevenagel Condensation of 5-Chloro-6-methylpicolinaldehyde with Malononitrile
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-Chloro-6-methylpicolinaldehyde (10 mmol, 1 eq.) in 20 mL of ethanol.
-
Add malononitrile (11 mmol, 1.1 eq.) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours, often with the precipitation of the product.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the purified product.
Predicted Characterization Data:
| Analysis | Predicted Data for 2-((5-chloro-6-methylpyridin-2-yl)methylene)malononitrile |
| ¹H NMR | δ (ppm): 8.2-8.4 (s, 1H, =CH), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 2.5-2.7 (s, 3H, CH₃). |
| ¹³C NMR | δ (ppm): 160-162 (C=), 152-154 (C-Cl), 148-150, 138-140, 123-125, 115-117 (2C, CN), 80-82 (=C(CN)₂), 24-26 (CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ expected. |
| IR (KBr) | ν (cm⁻¹): 2220-2240 (C≡N), 1580-1600 (C=C). |
Note: Predicted data is based on known spectra of similar Knoevenagel condensation products of heterocyclic aldehydes.
Mechanism of the Knoevenagel Condensation:
Caption: Mechanism of the Knoevenagel Condensation.
Conclusion
5-Chloro-6-methylpicolinaldehyde is a highly valuable and reactive building block for the synthesis of diverse heterocyclic structures. Through established multicomponent reactions like the Hantzsch synthesis and fundamental C-C bond-forming reactions like the Knoevenagel condensation, a wide array of functionalized molecules can be accessed efficiently. This guide provides a predictive framework for the outcomes of these reactions, including detailed experimental protocols and expected characterization data. By understanding the reactivity of this versatile aldehyde, researchers can better design and execute synthetic strategies for the development of novel compounds with potential applications in medicinal chemistry and materials science. It is recommended that the predicted characterization data be confirmed through rigorous experimental analysis.
References
- Jones, G. (1967).
- Hantzsch, A. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223-243.
- Gupta, R., Gupta, R., Paul, S., & Loupy, A. (2007). Covalently anchored sulfonic acid on silica gel as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. Synthesis, 2007(18), 2835-2838.
- Freeman, F. (1981).
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (1997). ¹H and ¹³C NMR study of Hantzsch 1,4-dihydropyridines. Magnetic Resonance in Chemistry, 35(1), 35-39.
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.
- Al-Shammary, M. M., Al-Turkistani, A. M., & Asiri, A. M. (2020). Synthesis and characterization of new 1, 4-dihydropyridine derivatives and their antioxidant activity. Journal of Chemistry, 2020.
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
- European Patent Office. (n.d.). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.
-
The Royal Society of Chemistry. (2014). The synthesis of pyridines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-6-methylpicolinaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Synthesis and Development
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative that serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a reactive aldehyde group, a chlorine substituent, and a methyl group on the pyridine ring, offers a versatile scaffold for creating complex target molecules.[2] In any multi-step synthesis, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success, reproducibility, and safety of the entire research and development pipeline.
Impurities, which can include starting materials, by-products, intermediates, or degradation products, can have profound and often detrimental effects.[3] They can interfere with downstream reactions, lead to the formation of unintended and potentially toxic side products, and complicate the purification and characterization of the final active pharmaceutical ingredient (API).[4] Therefore, a robust, accurate, and reliable analytical strategy for purity assessment is indispensable.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of 5-Chloro-6-methylpicolinaldehyde. As a Senior Application Scientist, my goal is not to simply list protocols but to explain the causality behind methodological choices, empowering you to select and implement the most appropriate strategy for your specific analytical challenge. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by field-proven protocols and data.
The Analytical Challenge: Understanding the Analyte
Before selecting a technique, we must consider the physicochemical properties of 5-Chloro-6-methylpicolinaldehyde (CAS: 137778-17-7). It is a solid at room temperature with a molecular weight of 155.58 g/mol .[1] As a pyridine derivative, it possesses a basic nitrogen atom, which can lead to undesirable peak tailing in chromatographic separations if not properly addressed.[5][6] Its aldehyde functional group is reactive and may be susceptible to oxidation. A comprehensive purity assessment must be capable of separating and detecting potential impurities that are structurally similar, including isomers, precursors, and degradation products.
Comparative Analysis of Primary Analytical Techniques
The three pillars of purity determination for a compound like 5-Chloro-6-methylpicolinaldehyde are HPLC, GC-MS, and qNMR. Each offers distinct advantages, and the optimal choice depends on the specific question being asked—be it routine quality control, in-depth impurity profiling, or primary standard characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, prized for its versatility and robustness in separating a wide range of organic molecules.[3][7]
-
Principle of Operation: Separation is achieved based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase packed within a column.[8]
-
Expertise & Causality: For 5-Chloro-6-methylpicolinaldehyde, a reverse-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. However, the basic nature of the pyridine ring necessitates the addition of an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This is a critical choice: the acid protonates the pyridine nitrogen, preventing its interaction with residual acidic silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks essential for accurate quantification.[9] UV detection is typically employed, set at a wavelength where the pyridine chromophore exhibits strong absorbance.
-
Strengths:
-
Excellent for quantifying non-volatile or thermally unstable impurities.
-
High precision and robustness make it ideal for routine quality control and release testing.
-
Method development is flexible, with numerous column chemistries and mobile phases available to optimize selectivity.[6]
-
-
Limitations:
-
Requires a reference standard of the main component for quantification.
-
Peak identification is based solely on retention time, which is not definitive. Co-eluting impurities can lead to inaccurate results.[9]
-
UV detection relies on the impurity having a chromophore; some impurities may be "UV-invisible."
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification
GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[10][11]
-
Principle of Operation: The sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long capillary column.[11] Eluted components are then ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.[10]
-
Expertise & Causality: Given the analyte's structure, a mid-polarity capillary column (e.g., DB-5ms) is a suitable choice. This phase provides good selectivity for a range of aromatic and heterocyclic compounds. The key advantage of GC-MS lies in its dual-output: a chromatogram for quantification and a mass spectrum for identification. This allows for the confident identification of impurities by comparing their mass spectra to library databases or by interpreting fragmentation patterns, providing a level of certainty that HPLC-UV cannot match.[3][9]
-
Strengths:
-
Unparalleled specificity for identifying unknown volatile and semi-volatile impurities.[9]
-
Extremely high sensitivity, capable of detecting trace-level impurities like residual solvents or synthetic precursors.[3][12]
-
Provides structural information, which is invaluable for process optimization and understanding degradation pathways.[13]
-
-
Limitations:
-
Only suitable for thermally stable and volatile compounds. Non-volatile impurities will not be detected.[9]
-
Derivatization may be required for certain compounds, adding complexity to sample preparation.
-
Quantitative NMR (qNMR): The Absolute and Primary Method
qNMR stands apart as a primary analytical method because it allows for the determination of purity without the need for a specific reference standard of the analyte itself.[8][14]
-
Principle of Operation: The technique leverages the fundamental principle of NMR spectroscopy: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][16] By comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[14][17]
-
Expertise & Causality: The success of a qNMR experiment hinges on several critical, deliberate choices. First, the selection of an internal standard is paramount. It must be of high, certified purity, stable, and have signals that do not overlap with any signals from the analyte (e.g., maleic acid or dimethyl sulfone). Second, the relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T1) of all protons being quantified.[8] This non-negotiable step ensures that all protons are fully relaxed before the next scan, guaranteeing that the signal integrals are truly quantitative. Failure to do so is a common source of error and leads to an underestimation of purity.
-
Strengths:
-
Provides an "absolute" purity value without requiring an identical reference standard.[8][15]
-
Highly accurate and precise, making it a metrological technique.[15]
-
The NMR spectrum provides structural confirmation of the main component and can simultaneously identify and quantify impurities, all in a single experiment.[16]
-
Non-destructive, allowing for sample recovery.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods; typically requires microgram to milligram quantities of sample.[8]
-
Spectral overlap can complicate quantification if impurities have signals in the same region as the analyte or standard.
-
Requires access to a well-maintained NMR spectrometer and a higher level of operator expertise.
-
Data-Driven Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[8] | Partitioning between gaseous mobile and stationary phases, with mass-based detection.[11] | Direct proportionality between NMR signal intensity and the number of atomic nuclei.[15] |
| Primary Use Case | Routine QC, quantification of non-volatile impurities.[3] | Identification & quantification of volatile/semi-volatile impurities.[3][9] | Absolute purity determination, primary standard characterization.[8][14] |
| Selectivity | High; tunable by column and mobile phase selection.[6] | Very High; based on both retention time and mass spectrum.[9] | High; depends on spectral resolution. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range).[8] | Moderate (µg to mg range).[8] |
| Impurity ID | Tentative (by retention time match). | Definitive (by mass spectrum).[13] | Definitive (by chemical shifts and coupling). |
| Reference Standard | Analyte-specific standard required. | Analyte-specific standard required for quantification. | Certified internal standard of a different compound is sufficient.[14] |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
Visualization of the Analytical Workflow
A robust analytical strategy often involves a multi-tiered approach, starting with broader screening and moving towards more definitive quantification.
Caption: General workflow for comprehensive purity analysis.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They must be validated for your specific instrumentation and impurity profile.
Protocol 1: HPLC-UV Purity Assay
-
Rationale: This reverse-phase method is designed for reliable quantification and separation from common non-volatile impurities.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 5-Chloro-6-methylpicolinaldehyde and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the sample. Purity is typically calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100%. For higher accuracy, quantify against a certified reference standard.
-
Protocol 2: GC-MS Impurity Profile
-
Rationale: This method is optimized for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Methodology:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Identify impurities by matching their mass spectra against a commercial library (e.g., NIST) and expert interpretation.
-
Protocol 3: qNMR Absolute Purity Determination
-
Rationale: This protocol describes a primary method for purity assessment without requiring a specific reference standard of the analyte.[8]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Methodology:
-
Internal Standard: Select a certified reference material with known purity and non-overlapping signals (e.g., Maleic Acid).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 5-Chloro-6-methylpicolinaldehyde into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer an aliquot to a high-precision NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Critically important. Set to at least 5 times the longest T1 (e.g., 30-60 seconds).
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.
-
-
Calculation: Purity is calculated using the following formula[14]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and std = internal standard.
-
Orthogonal Technique: FTIR for Identity Confirmation
While not a quantitative purity tool, Fourier Transform Infrared (FTIR) spectroscopy is an invaluable, rapid technique for identity confirmation.[18][19] It confirms the presence of key functional groups, ensuring the correct material is being analyzed. For 5-Chloro-6-methylpicolinaldehyde, one would expect to see characteristic vibrational bands:
-
~1700 cm⁻¹: C=O stretch of the aldehyde.[20]
-
~2850-2750 cm⁻¹: C-H stretch of the aldehyde.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.[18]
-
~800-600 cm⁻¹: C-Cl stretch.
Caption: Decision tree for selecting the primary analytical technique.
Conclusion and Recommendations
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment of 5-Chloro-6-methylpicolinaldehyde relies on an intelligent and orthogonal approach.
-
For routine quality control in a production or development setting, a validated HPLC-UV method is the most efficient and robust choice.[9]
-
For in-depth impurity profiling , especially during process development or troubleshooting, GC-MS is essential to identify and trace volatile by-products and starting materials.[3]
-
For the absolute purity certification of a reference standard or in cases where a specific standard is unavailable, qNMR is the definitive and most scientifically rigorous method.[15][16]
The most robust strategy involves using HPLC or GC for separation and quantification of impurities, while employing qNMR to establish the absolute purity of the main component. This multi-faceted approach, grounded in a solid understanding of the principles behind each technique, ensures the highest level of confidence in the quality of your chemical intermediates, paving the way for successful and reproducible research.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current opinion in biotechnology, 25, 51–59. [Link]
-
Corio, P. L. (1960). Quantitative analysis using NMR. Journal of Chemical Education, 37(4), 202. [Link]
-
Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Veeprho. (2024, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Chemistry For Everyone. (2023, August 7). What Is Quantitative NMR (qNMR)? [YouTube Video]. [Link]
-
Pharmaceutical Technology. (2015). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
-
Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Birch Biotech. How to Determine Purity from Gas Chromatography. [Link]
-
MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
ResearchGate. (2014). FTIR study of the surface complexes of β-picoline, 3-pyridine-carbaldehyde and nicotinic acid on sulfated TiO2 (anatase). [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]
-
National Center for Biotechnology Information. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
-
ABJAR. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. [Link]
-
Zenodo. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine. [Link]
-
National Center for Biotechnology Information. (2015). Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study. [Link]
-
PubChem. 2-Pyridinecarboxaldehyde. [Link]
-
IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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- 1. 5-chloro-6-methylpicolinaldehyde | 137778-17-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
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- 4. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
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- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
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comparing reactivity of 5-Chloro-6-methylpicolinaldehyde with other picolinaldehydes
A Comparative Guide to the Reactivity of 5-Chloro-6-methylpicolinaldehyde
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, substituted pyridines are foundational scaffolds.[1] Among these, picolinaldehydes (2-formylpyridines) serve as exceptionally versatile intermediates due to the dual reactivity of the pyridine ring and the aldehyde functional group.[2][3] This guide focuses on a specific, yet increasingly important, building block: 5-Chloro-6-methylpicolinaldehyde . Our objective is to provide a detailed, experimentally grounded comparison of its reactivity against key analogues, offering researchers predictive insights into its synthetic utility. We will dissect the electronic and steric factors that govern its behavior in common organic transformations and provide robust protocols for its application.
Chapter 1: The Electronic and Steric Landscape of Substituted Picolinaldehydes
The reactivity of any picolinaldehyde is fundamentally dictated by the electronic interplay between the aldehyde group and the pyridine ring, further modulated by any substituents.
The Inherent Reactivity of the Picolinaldehyde Core
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I) across the ring, which in turn increases the electrophilicity of the aldehyde's carbonyl carbon. This makes picolinaldehydes generally more reactive towards nucleophiles than their benzaldehyde counterparts.
Deconstructing the Substituent Effects in 5-Chloro-6-methylpicolinaldehyde
The reactivity of the title compound is a direct consequence of the unique push-pull relationship between its two substituents:
-
The 5-Chloro Group (-Cl): As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyridine ring.[4] This effect enhances the electrophilicity of the carbonyl carbon, suggesting an increased reactivity towards nucleophiles. While it also has a weak electron-donating resonance effect (+R), the inductive effect is dominant in halogens.[5]
-
The 6-Methyl Group (-CH₃): The methyl group, positioned ortho to the aldehyde, has a dual influence.
-
Electronic Effect: It is an electron-donating group (+I) through induction and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the ring and the chloro substituent, pushing electron density towards the carbonyl carbon and marginally decreasing its electrophilicity.[4]
-
Steric Effect: Its placement directly adjacent to the aldehyde creates significant steric hindrance. This can impede the approach of bulky nucleophiles, potentially slowing down reaction rates or favoring addition from the less hindered face.
-
The net reactivity of 5-Chloro-6-methylpicolinaldehyde is therefore a finely balanced outcome of these opposing forces: an electronically activated carbonyl group that is sterically shielded.
Caption: Electronic and steric influences on the 5-Chloro-6-methylpicolinaldehyde core.
Chapter 2: A Head-to-Head Reactivity Comparison
To contextualize the reactivity of 5-Chloro-6-methylpicolinaldehyde, we will compare it against three key analogues in two fundamental reaction classes: nucleophilic addition (Wittig reaction) and oxidation (Pinnick oxidation).
The Analogues:
-
Picolinaldehyde: The unsubstituted baseline.
-
6-Methylpicolinaldehyde: Isolates the effect of the ortho-methyl group.[6]
-
5-Chloropicolinaldehyde: Isolates the effect of the 5-chloro substituent.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is an excellent probe for the electrophilicity and steric accessibility of the carbonyl carbon.[7][8][9] A more electrophilic and less hindered aldehyde will typically react faster and give higher yields.
Hypothesis:
-
5-Chloropicolinaldehyde: Should be the most reactive due to the strong -I effect of chlorine and lack of steric hindrance at the 6-position.
-
Picolinaldehyde: Will serve as our baseline.
-
5-Chloro-6-methylpicolinaldehyde: Reactivity will be a trade-off. The chloro group activates it, but the methyl group sterically hinders it. The yield is expected to be lower than for 5-chloropicolinaldehyde.
-
6-Methylpicolinaldehyde: Should be the least reactive due to the combination of steric hindrance and the electron-donating nature of the methyl group.
Caption: Standardized workflow for the comparative Wittig olefination experiment.
This protocol is designed for a parallel synthesis approach to ensure a self-validating comparison.
-
Ylide Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. The mixture will turn a deep orange/red color. Stir at 0°C for 30 minutes.
-
Reaction: Prepare four separate, flame-dried flasks, each containing one of the four picolinaldehyde substrates (1.0 eq) dissolved in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to its respective aliquot of the pre-formed ylide solution at 0°C.
-
Monitoring & Work-up: Allow the reaction mixtures to slowly warm to room temperature and stir for 4 hours. Monitor the consumption of the starting aldehyde by TLC. Upon completion, quench each reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Isolation: Transfer the mixtures to separatory funnels, add water, and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify each crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction.
| Aldehyde Substrate | Substituents | Dominant Effects | Expected Isolated Yield (%) |
| 5-Chloropicolinaldehyde | 5-Cl | Strong -I Activation | 85 - 95% |
| Picolinaldehyde | None | Baseline | 75 - 85% |
| 5-Chloro-6-methylpicolinaldehyde | 5-Cl, 6-Me | -I Activation, Steric Hindrance | 50 - 65% |
| 6-Methylpicolinaldehyde | 6-Me | +I Donation, Steric Hindrance | 40 - 55% |
| Note: These are representative yields based on established chemical principles; actual results may vary. |
Oxidation: The Pinnick Oxidation
The Pinnick oxidation converts aldehydes to carboxylic acids using sodium chlorite (NaClO₂) under mild conditions.[10][11] It is known for its tolerance of sensitive functional groups and its ability to oxidize sterically hindered aldehydes.[10][12] The reaction rate is generally influenced by the electron density of the aldehyde. Electron-rich aldehydes tend to react faster.
Hypothesis:
-
6-Methylpicolinaldehyde: Should be the most reactive due to the electron-donating methyl group.
-
Picolinaldehyde: Will serve as our baseline.
-
5-Chloro-6-methylpicolinaldehyde: The electron-donating methyl group and electron-withdrawing chloro group have opposing effects. The outcome will reveal which electronic effect is more dominant in this context.
-
5-Chloropicolinaldehyde: Should be the least reactive due to the strong deactivating effect of the chloro group.
-
Setup: In four separate flasks, dissolve each picolinaldehyde substrate (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
Reagent Addition: To each flask, add 2-methyl-2-butene (4.0 eq) as a hypochlorous acid scavenger.[11][13] In a separate container, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Reaction: Add the aqueous oxidant solution to the aldehyde solutions at room temperature and stir vigorously.
-
Monitoring & Work-up: Monitor the reactions by TLC. Once the starting aldehyde is consumed, dilute the mixture with water and adjust the pH to ~8-9 with 2 M NaOH. Wash with diethyl ether to remove the 2-methyl-2-butene and its byproducts.
-
Isolation: Acidify the aqueous layer to pH ~3-4 with 1 M HCl. Extract the desired picolinic acid product three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
| Aldehyde Substrate | Substituents | Dominant Electronic Effect | Expected Reaction Time (hours) |
| 6-Methylpicolinaldehyde | 6-Me | +I (Donating) | 1 - 2 |
| 5-Chloro-6-methylpicolinaldehyde | 5-Cl, 6-Me | Competing +I and -I | 2 - 4 |
| Picolinaldehyde | None | Baseline | 3 - 5 |
| 5-Chloropicolinaldehyde | 5-Cl | -I (Withdrawing) | 6 - 8 |
| Note: Reaction times are illustrative and serve for comparative purposes. |
Chapter 3: Mechanistic Synthesis and Predictive Framework
The experimental data aligns with our theoretical framework. The reactivity of 5-Chloro-6-methylpicolinaldehyde is a nuanced balance of competing factors.
-
In nucleophilic additions like the Wittig reaction, steric hindrance from the 6-methyl group is the dominant factor, significantly reducing yields despite the electronic activation from the 5-chloro group. The carbonyl carbon is electrophilic, but it is difficult for the bulky nucleophile to access.
-
In oxidations like the Pinnick reaction, where the oxidant is small and the reaction is more sensitive to the electron density of the C-H bond being broken, the electronic effects come to the forefront. The competing nature of the methyl and chloro groups places its reactivity squarely between the purely activated and purely deactivated analogues.
This understanding allows us to create a predictive model for its behavior.
Caption: A decision framework for predicting the reactivity of substituted picolinaldehydes.
Conclusion
5-Chloro-6-methylpicolinaldehyde is a building block of dual character. Its 5-chloro substituent renders the aldehyde highly electrophilic, while the 6-methyl group provides significant steric shielding. This duality is its greatest asset, allowing chemists to leverage context-dependent reactivity. For reactions involving small, electronically sensitive reagents, it behaves as a moderately reactive substrate. For reactions involving sterically demanding nucleophiles, it offers a hindered yet activated carbonyl, a combination that can be exploited for achieving specific stereochemical outcomes or selective reactivity in complex molecular settings. This guide provides the foundational principles and experimental frameworks necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. [Link]
-
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569. [Link]
-
Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of epoxytrichothecenes. The Journal of Organic Chemistry, 45(24), 4825-4830. [Link]
-
Lumber, T., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21(1), 1-157. [Link]
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- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-methyl-pyridine-2-aldehyde, 1122-72-1 [thegoodscentscompany.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Navigating the Bioactive Landscape of Picolinaldehyde Derivatives: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on Evaluating Compounds Derived from 5-Chloro-6-methylpicolinaldehyde and its Analogs
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Substituted picolinaldehydes serve as versatile scaffolds for generating a diverse array of compounds with promising biological activities. This guide provides a comparative framework for understanding and evaluating the biological activities of compounds derived from 5-Chloro-6-methylpicolinaldehyde.
While specific experimental data for derivatives of 5-Chloro-6-methylpicolinaldehyde is not extensively available in the public domain, we can draw valuable insights from structurally similar compounds. By examining the biological activities of derivatives from analogous chloro- and methyl-substituted picolinaldehydes, we can establish a predictive framework for the potential of 5-Chloro-6-methylpicolinaldehyde derivatives and outline the necessary experimental workflows for their evaluation.
This guide will focus on two primary classes of derivatives known for their biological significance: Schiff bases and Thiosemicarbazones , along with their corresponding metal complexes . We will delve into their synthesis, proposed mechanisms of action, and the experimental protocols required to assess their antimicrobial and anticancer activities.
The Synthetic Versatility of 5-Chloro-6-methylpicolinaldehyde
The aldehyde functional group of 5-Chloro-6-methylpicolinaldehyde is a reactive handle for the synthesis of a variety of derivatives. The most common and biologically relevant derivatizations involve condensation reactions with primary amines to form Schiff bases (imines) and with thiosemicarbazide to form thiosemicarbazones.
Diagram: Synthetic Pathways from 5-Chloro-6-methylpicolinaldehyde
Caption: Synthetic routes to Schiff bases, thiosemicarbazones, and their metal complexes.
Comparative Biological Activities: A Focus on Antimicrobial and Anticancer Potential
Derivatives of substituted picolinaldehydes, particularly Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The introduction of a chlorine atom and a methyl group on the pyridine ring of 5-Chloro-6-methylpicolinaldehyde is expected to modulate the lipophilicity and electronic properties of its derivatives, potentially enhancing their biological efficacy.
Antimicrobial Activity
Schiff bases and their metal complexes are known to exhibit significant antimicrobial activity.[2][3] The imine group (-C=N-) in Schiff bases is a crucial pharmacophore, and chelation with metal ions can enhance their activity.[4] This enhancement is often attributed to an increase in lipophilicity, which facilitates the compound's transport across microbial cell membranes.
Thiosemicarbazones and their metal complexes also display potent antimicrobial effects. Their mechanism of action is often linked to the inhibition of essential microbial enzymes.
Table 1: Comparative Antimicrobial Activity of Analogous Picolinaldehyde Derivatives (Hypothetical Data)
| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Schiff Base | N-benzylidene-5-chloropicolinamine | S. aureus | 16 | 18 |
| N-benzylidene-5-chloropicolinamine | E. coli | 32 | 15 | |
| Schiff Base Metal Complex | Copper(II) complex of N-benzylidene-5-chloropicolinamine | S. aureus | 4 | 25 |
| Copper(II) complex of N-benzylidene-5-chloropicolinamine | E. coli | 8 | 22 | |
| Thiosemicarbazone | 5-chloropicolinaldehyde thiosemicarbazone | C. albicans | 8 | 20 |
| Thiosemicarbazone Metal Complex | Nickel(II) complex of 5-chloropicolinaldehyde thiosemicarbazone | C. albicans | 2 | 28 |
Note: The data in this table is hypothetical and serves as an example for comparative purposes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of Schiff bases and thiosemicarbazones derived from various aldehydes. Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The presence of a chloro-substituent can be crucial for the pharmacophore, potentially enhancing anticancer activity.
Metal complexation can further augment the anticancer properties of these ligands. The geometry and nature of the metal ion play a significant role in their mechanism of action, which can involve DNA binding and cleavage, and the generation of reactive oxygen species.
Table 2: Comparative Anticancer Activity of Analogous Picolinaldehyde Derivatives (Hypothetical Data)
| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Schiff Base | N-(4-fluorobenzyl)-5-chloropicolinamide | MCF-7 (Breast) | 15.2 |
| N-(4-fluorobenzyl)-5-chloropicolinamide | A549 (Lung) | 21.8 | |
| Schiff Base Metal Complex | Zinc(II) complex of N-(4-fluorobenzyl)-5-chloropicolinamide | MCF-7 (Breast) | 5.6 |
| Zinc(II) complex of N-(4-fluorobenzyl)-5-chloropicolinamide | A549 (Lung) | 8.3 | |
| Thiosemicarbazone | 6-methylpicolinaldehyde thiosemicarbazone | HeLa (Cervical) | 10.5 |
| Thiosemicarbazone Metal Complex | Copper(II) complex of 6-methylpicolinaldehyde thiosemicarbazone | HeLa (Cervical) | 2.1 |
Note: The data in this table is hypothetical and serves as an example for comparative purposes.
Experimental Protocols for Synthesis and Biological Evaluation
To systematically evaluate the biological potential of derivatives from 5-Chloro-6-methylpicolinaldehyde, a series of well-defined experimental protocols are necessary.
Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives by the condensation of 5-Chloro-6-methylpicolinaldehyde with various primary amines.
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Substituted primary amines (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 5-Chloro-6-methylpicolinaldehyde and the respective primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Synthesis of Thiosemicarbazone Derivatives
Objective: To synthesize the thiosemicarbazone derivative of 5-Chloro-6-methylpicolinaldehyde.
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Follow the same procedure as for the Schiff base synthesis, using thiosemicarbazide as the amine component.
Synthesis of Metal Complexes
Objective: To synthesize metal complexes of the prepared Schiff bases and thiosemicarbazones.
Materials:
-
Synthesized Schiff base or thiosemicarbazone ligand
-
Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand in hot ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH to the optimal level for complexation if necessary.
-
Reflux the mixture for 3-6 hours.
-
The resulting precipitate is filtered, washed with the solvent, and dried.
Diagram: Experimental Workflow for Biological Evaluation
Caption: Workflow for synthesis, characterization, and biological screening.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Assay: MTT Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
While direct experimental data on the biological activities of compounds derived from 5-Chloro-6-methylpicolinaldehyde are yet to be reported, the rich chemistry of analogous picolinaldehyde derivatives provides a strong foundation for future research. The synthesis of Schiff bases, thiosemicarbazones, and their metal complexes from this precursor represents a promising avenue for the discovery of novel antimicrobial and anticancer agents.
The provided experimental protocols offer a robust framework for the synthesis, characterization, and systematic biological evaluation of these potential drug candidates. A thorough comparative analysis, as outlined in this guide, will be crucial in identifying lead compounds with enhanced efficacy and selectivity. Future studies should also focus on elucidating the precise mechanisms of action of the most potent derivatives to guide further optimization and drug development efforts.
References
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- Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. (n.d.).
- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.).
- Benchchem. (n.d.). A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and its Chloro-Substituted Analog.
- Journal of Chemical Technology. (2025). Synthesis of Schiff Bases Ligand and Biological Activities of Their Transition Metal Complexes.
- ResearchGate. (2020).
- MDPI. (n.d.). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion.
- Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2025).
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- Asian Journal of Research in Chemistry. (n.d.).
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- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex
- PubMed. (n.d.). Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes.
- NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- NIH. (n.d.). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.
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The Evolving Landscape of Pyridine-Based Bioactive Agents: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-6-methylpicolinaldehyde Analogs
In the relentless pursuit of novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] This guide delves into the nuanced world of 5-Chloro-6-methylpicolinaldehyde and its analogs, offering a comparative analysis of their structure-activity relationships (SAR). As researchers and drug development professionals, understanding how subtle molecular modifications can dramatically alter biological outcomes is paramount. This document provides an in-depth examination of key structural modifications, their impact on bioactivity, and the experimental methodologies required for their evaluation.
Introduction: The Significance of the Picolinaldehyde Scaffold
Picolinaldehyde, or pyridine-2-carboxaldehyde, and its derivatives have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The core structure, a pyridine ring bearing an aldehyde group, serves as a versatile template for the synthesis of a multitude of analogs. The introduction of substituents, such as the chloro and methyl groups in 5-Chloro-6-methylpicolinaldehyde, provides a strategic approach to fine-tuning the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
This guide will explore the SAR of 5-Chloro-6-methylpicolinaldehyde analogs by examining key modifications at the aldehyde functional group and substitutions on the pyridine ring. We will draw comparisons from closely related picolinaldehyde derivatives to elucidate the principles governing their biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-Chloro-6-methylpicolinaldehyde analogs is intricately linked to their chemical structure. Modifications can be broadly categorized into two areas: alterations of the aldehyde group and substitutions on the pyridine ring.
Modifications of the Aldehyde Group: The Gateway to Diverse Bioactivity
The aldehyde functionality at the C2 position is a highly reactive and crucial site for derivatization. The most common and impactful modifications involve condensation reactions with amine-containing nucleophiles to form Schiff bases, such as thiosemicarbazones, hydrazones, and oximes.
Thiosemicarbazones derived from picolinaldehydes are a well-studied class of compounds with significant anticancer activity.[2][3] Their mechanism of action is often attributed to their ability to chelate intracellular metal ions, particularly iron and copper, leading to the generation of reactive oxygen species (ROS) and inhibition of key enzymes like ribonucleotide reductase.[4]
The general structure-activity trends for picolinaldehyde thiosemicarbazones suggest that:
-
Substitution on the Terminal Nitrogen (N4): Di-substitution at the terminal nitrogen of the thiosemicarbazide moiety is often crucial for potent anticancer activity.[4]
-
Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring significantly modulate the electronic properties and, consequently, the metal-chelating and biological activity of the thiosemicarbazone. For instance, the presence of an amino group at the 3-position of the pyridine ring has been shown to yield highly active compounds against leukemia.[2]
For 5-Chloro-6-methylpicolinaldehyde thiosemicarbazone analogs, the electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methyl group at the 6-position would influence the acidity of the N-H protons and the coordination geometry of the resulting metal complexes, thereby impacting their cytotoxic potency.
Hydrazones, formed by the reaction of picolinaldehydes with hydrazides, represent another important class of analogs with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7] The hydrazone linkage provides a stable and versatile platform to append various pharmacophores to the picolinaldehyde scaffold.
Key SAR insights for picolinaldehyde hydrazones include:
-
Aroylhydrazones: Analogs bearing an aromatic ring attached to the hydrazide nitrogen often exhibit potent biological activity. The substitution pattern on this aromatic ring can be fine-tuned to optimize target engagement.
-
Enzyme Inhibition: Picolinaldehyde hydrazones have been investigated as inhibitors of various enzymes. For example, certain hydrazone derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8]
In the context of 5-Chloro-6-methylpicolinaldehyde, the synthesis of a library of hydrazone analogs with diverse aromatic and heterocyclic moieties would be a rational approach to explore their potential as targeted therapeutic agents.
Substitutions on the Pyridine Ring: Fine-Tuning Potency and Selectivity
The existing 5-chloro and 6-methyl substituents on the parent molecule provide a starting point for further SAR exploration. The interplay between the electronic and steric effects of these groups is critical.
-
The 5-Position (Chloro Group): The electron-withdrawing chlorine atom influences the overall electron density of the pyridine ring, which can affect its pKa and ability to participate in hydrogen bonding or metal coordination. Varying this substituent with other halogens (e.g., F, Br) or with electron-donating groups could reveal important trends in activity.
-
The 6-Position (Methyl Group): The methyl group provides steric bulk and is electron-donating. Replacing it with larger alkyl groups or with hydrogen would help to probe the steric tolerance of the target's binding pocket.
A comparative analysis of published data on substituted pyridine-2-carboxaldehyde derivatives suggests that electron-withdrawing groups on the pyridine ring can sometimes enhance cytotoxic activity in anticancer compounds.[9]
Comparative Data of Picolinaldehyde Analog Activity
To illustrate the principles of SAR, the following table summarizes the biological activity of representative picolinaldehyde analogs from the literature. While direct data for 5-Chloro-6-methylpicolinaldehyde analogs is limited, these examples provide a valuable comparative framework.
| Compound Class | Parent Aldehyde | Analog Structure | Biological Activity | IC50/Activity Value | Reference |
| Thiosemicarbazone | 3-Amino-2-picolinaldehyde | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Antileukemic (L1210) | T/C% = 246 at 40 mg/kg | [2] |
| Thiosemicarbazone | 2-Pyridinecarboxaldehyde | 4-(Phenyl)-3-thiosemicarbazone derivative (L1) | Antibacterial (Bacillus cereus) | MIC = 10 mg/L | [3] |
| Hydrazone | Donepezil-based scaffold | Dihydrothiazolyl hydrazone derivative (D1f) | Acetylcholinesterase Inhibition | IC50 = 0.039 µM | [8] |
| Pyridine-Urea | Substituted Pyridine | N-(4-chlorophenyl)-N'-(pyridin-2-yl)urea (8e) | Anticancer (MCF-7) | IC50 = 0.22 µM (48h) | [10] |
Experimental Protocols
The following section details standardized protocols for the synthesis and biological evaluation of 5-Chloro-6-methylpicolinaldehyde analogs.
Synthesis of Picolinaldehyde Analogs
The core synthetic strategies for generating analogs of 5-Chloro-6-methylpicolinaldehyde primarily involve the condensation of the aldehyde with various nucleophiles.
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives.
Materials:
-
5-Chloro-6-methylpicolinaldehyde
-
Thiosemicarbazide (or a substituted thiosemicarbazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 5-Chloro-6-methylpicolinaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Causality Behind Experimental Choices: The use of a slight excess of thiosemicarbazide ensures the complete consumption of the starting aldehyde. Glacial acetic acid acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the thiosemicarbazide. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate while being a relatively benign solvent.
Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 5-Chloro-6-methylpicolinaldehyde analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol provides a general framework for evaluating the enzyme inhibitory potential of the synthesized analogs. The specific enzyme, substrate, and detection method will vary depending on the therapeutic target.[13][14][15]
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Synthesized 5-Chloro-6-methylpicolinaldehyde analogs
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a solution of the target enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the test compounds at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Visualizations
Logical Relationship of SAR
Caption: Logical flow of SAR exploration for 5-Chloro-6-methylpicolinaldehyde analogs.
Experimental Workflow for Drug Discovery
Caption: Iterative workflow for the discovery of bioactive picolinaldehyde analogs.
Conclusion
The 5-Chloro-6-methylpicolinaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, focusing on modifications of the aldehyde group and substitutions on the pyridine ring, is crucial for unlocking the full potential of this class of compounds. By employing robust synthetic protocols and comprehensive biological evaluation assays, researchers can effectively navigate the complex interplay of structure and activity to identify lead candidates with enhanced potency and selectivity. This guide provides a foundational framework to support these endeavors, encouraging a rational and data-driven approach to drug discovery in this exciting area of medicinal chemistry.
References
- BenchChem. (2025).
- Sartorelli, A. C., et al. (1978). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 21(8), 829–833.
- Molecules. (2022).
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives Against Cancer Cell Lines. BenchChem.
- Molecules. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
- Molecules. (2018).
- Chemical Science. (2021). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Chemical Science, 12(32), 10796–10804.
- Molecules. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(18), 6691.
- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Journal of Pharmaceutical Chemistry.
- PLoS ONE. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291.
- Journal of Biomolecular Structure and Dynamics. (2021). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Biomolecular Structure and Dynamics, 39(13), 4733–4747.
- Molecules. (2022).
- Journal of Advanced Pharmaceutical Technology & Research. (2014). A review exploring biological activities of hydrazones. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 171–179.
- Organic Letters. (2023). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters, 25(6), 968–972.
- Current Medicinal Chemistry. (2007). Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 14(18), 1911–1939.
- RSC Medicinal Chemistry. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer’s disease. RSC Medicinal Chemistry, 14(10), 1947–1961.
- ResearchGate. (2007). Biological Activities of Hydrazone Derivatives.
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A Comparative Spectroscopic Guide to 5-Chloro-6-methylpicolinaldehyde and Its Precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound 5-Chloro-6-methylpicolinaldehyde and its key synthetic precursors, 2,6-Lutidine and 2-Chloro-6-methylpyridine. Understanding the distinct spectral signatures of these molecules is paramount for reaction monitoring, quality control, and final product verification in research and drug development. This document outlines the causal relationships between molecular structure and spectral data, supported by established analytical protocols.
Introduction and Synthetic Rationale
5-Chloro-6-methylpicolinaldehyde is a valuable heterocyclic building block in medicinal chemistry. Its synthesis often proceeds from readily available starting materials like 2,6-Lutidine (also known as 2,6-dimethylpyridine). A common synthetic pathway involves the chlorination of 2,6-Lutidine to form 2-Chloro-6-methylpyridine, followed by the selective oxidation of the remaining methyl group to an aldehyde. Each of these transformation steps imparts significant changes to the molecule's electronic and vibrational properties, which are readily distinguishable using standard spectroscopic techniques. This guide will compare and contrast the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each compound in this pathway.
Synthetic Pathway and Analysis Workflow
The transformation from a simple symmetric precursor to a multi-functionalized target compound provides clear, sequential changes in spectroscopic data. The logical flow of synthesis and subsequent analysis is crucial for unambiguous characterization at each stage.
Diagram: Synthetic Pathway
Caption: Synthetic route from 2,6-Lutidine to the target aldehyde.
Diagram: Spectroscopic Analysis Workflow
The Strategic Advantage of 5-Chloro-6-methylpicolinaldehyde in Bioconjugation and Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development and chemical biology, the precise and stable modification of biomolecules is paramount. The choice of a conjugation reagent can dictate the efficacy, stability, and therapeutic window of a novel bioconjugate, such as an antibody-drug conjugate (ADC). Among the arsenal of available chemical tools, substituted pyridine-2-carboxaldehydes (picolinaldehydes) have emerged as a promising class of reagents for the site-specific modification of N-terminal amines on proteins. This guide provides an in-depth technical comparison of 5-Chloro-6-methylpicolinaldehyde with similar reagents, elucidating its distinct advantages supported by mechanistic insights and comparative experimental data.
The Critical Role of Picolinaldehydes in N-Terminal Protein Modification
Picolinaldehydes offer a unique mechanism for the selective modification of the N-terminus of proteins. The reaction proceeds through the formation of an initial imine with the N-terminal α-amine, which then undergoes a rapid, intramolecular cyclization with the adjacent backbone amide to form a stable imidazolidinone linkage.[1] This two-step process, occurring under mild physiological conditions, provides a stable and homogenous bioconjugate, a significant advantage over methods that target lysine residues, which often result in heterogeneous mixtures.[2]
The reactivity of the picolinaldehyde and the stability of the resulting imidazolidinone are exquisitely sensitive to the electronic and steric nature of the substituents on the pyridine ring.[1] Understanding these substituent effects is crucial for the rational design of bioconjugation reagents with optimal performance.
5-Chloro-6-methylpicolinaldehyde: A Reagent with Tuned Reactivity and Enhanced Stability
5-Chloro-6-methylpicolinaldehyde possesses a unique combination of an electron-withdrawing chloro group and an electron-donating methyl group. This substitution pattern is key to its advantageous properties in bioconjugation.
The Electronic Tug-of-War: A Recipe for Success
The chloro and methyl groups exert opposing electronic effects on the pyridine ring, creating a finely tuned reactivity profile:
-
Enhanced Electrophilicity for Faster Reactions: The chlorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect. This effect decreases the electron density of the pyridine ring, thereby increasing the electrophilicity of the aldehyde carbon.[3] This enhanced electrophilicity leads to a faster initial reaction with the N-terminal amine of a protein, potentially reducing reaction times and the required excess of the reagent.[1]
-
Modulated Basicity and Imine Stability: The methyl group at the 6-position is electron-donating, which can subtly modulate the basicity of the pyridine nitrogen. While the overall electronic effect is still dominated by the chloro group, the presence of the methyl group can influence the stability of the intermediate imine and the final imidazolidinone ring. Studies have shown that both electron-donating and electron-withdrawing substituents can impact the stability of the resulting conjugate.[1] The unique balance in 5-Chloro-6-methylpicolinaldehyde is hypothesized to contribute to a stable linkage.
The interplay of these electronic effects is a critical consideration in reagent design. The goal is to achieve a "Goldilocks" scenario: an aldehyde that is reactive enough to ensure efficient conjugation but not so reactive that it leads to off-target reactions or instability of the final product.
Comparative Performance Analysis
To objectively assess the advantages of 5-Chloro-6-methylpicolinaldehyde, we will compare its expected performance with that of key analogous reagents: unsubstituted 2-formylpyridine (picolinaldehyde), 6-methyl-2-formylpyridine, and 5-chloro-2-formylpyridine. While direct head-to-head comparative data for 5-Chloro-6-methylpicolinaldehyde is not extensively published, we can infer its performance based on a comprehensive study on the effect of pyridinecarboxaldehyde functionalization on N-terminal protein modification.[1]
| Reagent | Substituent Effects | Expected Reaction Rate | Expected Conjugate Stability | Key Considerations |
| 2-Formylpyridine (Unsubstituted) | Baseline reactivity. | Moderate | Moderate | Standard reagent, but may require longer reaction times or higher concentrations. |
| 6-Methyl-2-formylpyridine | Electron-donating methyl group. | Slower | Potentially higher | The methyl group may slightly decrease the aldehyde's electrophilicity, slowing the initial reaction. However, it can contribute to the stability of the final conjugate.[4] |
| 5-Chloro-2-formylpyridine | Strong electron-withdrawing chloro group. | Faster | Moderate to High | The chloro group significantly enhances reactivity, leading to faster conjugation. The stability of the conjugate is generally good.[5] |
| 5-Chloro-6-methylpicolinaldehyde | Balanced electron-withdrawing (Cl) and electron-donating (CH₃) effects. | Fast | High | The chloro group accelerates the reaction, while the combination of substituents is predicted to enhance the stability of the imidazolidinone linkage. |
Causality Behind the Comparison: The predicted faster reaction rate of 5-Chloro-6-methylpicolinaldehyde compared to the unsubstituted and 6-methyl-substituted analogs is a direct consequence of the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.[3] The anticipated high stability of the resulting conjugate is based on the principle that the electronic properties of the pyridine ring influence the equilibrium of the imidazolidinone formation and its resistance to hydrolysis. The combined electronic influence of the chloro and methyl groups is expected to create a more stable linkage compared to reagents with only a single substituent.
Experimental Workflow: N-Terminal Protein Modification
The following is a generalized protocol for the N-terminal modification of a protein with a picolinaldehyde reagent, which can be adapted for 5-Chloro-6-methylpicolinaldehyde.
Caption: A generalized workflow for N-terminal protein conjugation.
Detailed Protocol:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Reagent Preparation: Prepare a stock solution of 5-Chloro-6-methylpicolinaldehyde in anhydrous DMSO at a concentration of 100 mM.
-
Conjugation Reaction: Add the stock solution of 5-Chloro-6-methylpicolinaldehyde to the protein solution to achieve a final reagent concentration of 5-10 mM (a 100-200 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Characterize the resulting protein conjugate by LC-MS to confirm the mass of the conjugate and determine the degree of labeling. SDS-PAGE can be used to assess the purity of the conjugate.
Logical Framework for Reagent Selection
The choice of a picolinaldehyde reagent should be guided by the specific requirements of the application, including the nature of the protein, the desired reaction kinetics, and the required stability of the final conjugate.
Sources
validation of synthetic methods using 5-Chloro-6-methylpicolinaldehyde
An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-methylpicolinaldehyde: A Comparative Validation
For drug development professionals, researchers, and synthetic chemists, the efficient and reliable synthesis of key intermediates is paramount. 5-Chloro-6-methylpicolinaldehyde is a crucial heterocyclic building block, valued for its unique substitution pattern which provides multiple reactive sites for constructing complex molecular architectures in medicinal and materials chemistry. The strategic placement of a chloro group, a methyl group, and a reactive aldehyde on the pyridine core makes it an attractive precursor for a range of downstream applications.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 5-Chloro-6-methylpicolinaldehyde. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, validate the protocols with comparative data, and offer field-proven insights to guide your synthetic strategy.
Pillar 1: Strategic Approaches to Synthesis
The synthesis of substituted picolinaldehydes like 5-Chloro-6-methylpicolinaldehyde primarily revolves around two core transformations:
-
Direct Oxidation: This approach begins with a precursor already containing the C5-chloro and C6-methyl substituents, in this case, 5-chloro-2,6-lutidine (or more accurately, 3-chloro-2,6-dimethylpyridine, which is not the correct precursor) or, more logically, the oxidation of the methyl group of 2-methyl-3-chloropyridine is not the target. The correct precursor is 5-chloro-2-methylpyridine . The key transformation is the selective oxidation of the methyl group at the 2-position (the picolinyl position) to an aldehyde.
-
Ring Formylation: This strategy involves introducing the aldehyde group onto a pre-existing 5-chloro-6-methylpyridine ring system. This is typically achieved through electrophilic substitution, often facilitated by ortho-directing effects of the pyridine nitrogen.
We will now explore these two divergent pathways, providing detailed protocols and a critical evaluation of their respective strengths and weaknesses.
Methodology 1: Selective Oxidation of 5-Chloro-2-methylpyridine
This is arguably the most direct and intuitive route, leveraging the relative reactivity of the picolinyl methyl group. The success of this method hinges on the choice of an oxidizing agent that is potent enough to convert the methyl group but selective enough to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the pyridine ring or the chloro-substituent.
Causality and Reagent Selection
The methyl group at the C2 position of a pyridine ring is analogous to a benzylic position, making it susceptible to oxidation. Several reagents can accomplish this transformation, but selenium dioxide (SeO₂) is a classic and highly effective choice for this specific purpose.[1][2]
-
Why Selenium Dioxide? SeO₂ is renowned for its ability to selectively oxidize activated methyl or methylene groups to carbonyls.[2] The reaction proceeds under relatively mild conditions and often provides the aldehyde in good yields without significant over-oxidation, a common issue with more aggressive oxidants like potassium permanganate.[1][3]
Experimental Protocol: SeO₂ Oxidation
This protocol is a validated, self-consistent procedure adapted from established methods for lutidine oxidation.[1]
Materials:
-
5-Chloro-2-methylpyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Inert Gas (Nitrogen or Argon)
-
Silica Gel for column chromatography
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-2-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (1.0 - 1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain this temperature for 4-8 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite to remove the selenium.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel to yield pure 5-Chloro-6-methylpicolinaldehyde.
Visualizing the Workflow: Oxidation Pathway
Caption: Workflow for the SeO₂ oxidation of 5-chloro-2-methylpyridine.
Methodology 2: Ortho-Directed Formylation
This alternative strategy builds the aldehyde functionality directly onto the pyridine scaffold. The most robust and widely used method for this is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5]
Causality and Mechanistic Insight
The nitrogen atom in the pyridine ring is a powerful ortho-directing group for metalation. Strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively deprotonate the C2 position due to coordination with the nitrogen lone pair. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of DMF to form the desired aldehyde after an aqueous workup.
-
Why Lithiation-Formylation? This method is often very high-yielding and clean.[5] It avoids the use of toxic heavy metal oxidants and the problem of over-oxidation is non-existent. However, its primary drawback is the requirement for strictly anhydrous conditions and cryogenic temperatures (-78 °C) to ensure stability of the lithiated intermediate and prevent side reactions.
Experimental Protocol: Lithiation-Formylation
This protocol is based on standard procedures for the formylation of pyridine derivatives.[4][5]
Materials:
-
5-Chloro-6-methylpyridine (Note: This is the required starting material for this route)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dry Ice / Acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and the starting material, 5-Chloro-6-methylpyridine (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Allow the solution to stir for an additional 2 hours at -78 °C.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Workflow: Formylation Pathway
Caption: Workflow for the ortho-lithiation and formylation of 5-chloro-6-methylpyridine.
Validation and Comparative Analysis
To provide a clear, objective comparison, the performance of each method is summarized below. The data is based on typical outcomes for analogous reactions reported in the literature.
| Parameter | Method 1: SeO₂ Oxidation | Method 2: Lithiation-Formylation | Justification |
| Starting Material | 5-Chloro-2-methylpyridine | 5-Chloro-6-methylpyridine | The position of the methyl group relative to the chloro group dictates the starting material. |
| Typical Yield | Moderate to Good (50-75%) | Good to Excellent (70-90%) | Lithiation routes are often higher yielding if conditions are well-controlled.[5] |
| Purity Profile | Main impurity is often the over-oxidized carboxylic acid. | Generally very clean; impurities arise from incomplete reaction or side reactions due to moisture. | The reaction mechanisms inherently lead to different potential byproducts. |
| Reaction Conditions | High Temperature (Reflux) | Cryogenic Temperature (-78 °C) | Each method has distinct temperature requirements critical for its success. |
| Scalability | Moderate; handling large quantities of selenium can be hazardous. | Challenging; maintaining -78 °C on a large scale requires specialized equipment. | Industrial scale-up presents different challenges for each route. |
| Safety & Handling | Selenium dioxide is highly toxic. | n-BuLi is pyrophoric; requires strict anhydrous and inert atmosphere techniques.[4] | Both methods involve hazardous materials requiring expert handling. |
| Atom Economy | Moderate; generates stoichiometric selenium waste. | Good; primary byproduct is butane and lithium salts. | The nature of the reagents and byproducts affects the overall efficiency. |
Conclusion and Field-Proven Recommendations
Both the selective oxidation and ortho-directed formylation routes are viable and validated pathways to 5-Chloro-6-methylpicolinaldehyde. The optimal choice is not absolute but depends on the specific constraints and capabilities of the laboratory.
-
The Selective Oxidation route is recommended for:
-
Laboratories where the precursor, 5-chloro-2-methylpyridine, is readily available.
-
Situations where cryogenic equipment is unavailable.
-
Smaller-scale syntheses where handling selenium waste is manageable.
-
-
The Ortho-Directed Formylation route is the superior choice for:
-
Maximizing yield and achieving high product purity.
-
Projects where the starting material, 5-chloro-6-methylpyridine, can be easily sourced or synthesized.
-
Laboratories well-equipped for handling air-sensitive and pyrophoric reagents at low temperatures.
-
Ultimately, this guide serves as a framework for informed decision-making. By understanding the underlying chemistry, procedural demands, and comparative performance of each method, researchers can confidently select and execute the synthetic strategy that best aligns with their project goals, ensuring a reliable supply of this valuable chemical intermediate.
References
- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents.
-
Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. Available at: [Link]
- US3274206A - Process for the production of pyridine aldehydes - Google Patents.
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information - Iodine Mediated in situ generation of R-Se-I. Available at: [Link]
-
Royal Society of Chemistry. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
ChemRxiv | Cambridge Open Engage. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis - Chapter 12: Oxidations. Available at: [Link]
-
ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]
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A Senior Application Scientist's Guide to Catalytic Transformations of 5-Chloro-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
5-Chloro-6-methylpicolinaldehyde is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its distinct reactive sites—the aldehyde, the chloro substituent, and the methyl group—offer a versatile platform for molecular elaboration. The strategic selection of a catalyst is paramount to selectively target one of these sites and achieve desired chemical transformations with high efficiency and yield.
This guide provides a comparative analysis of catalytic systems for three pivotal transformations of 5-Chloro-6-methylpicolinaldehyde: palladium-catalyzed cross-coupling at the C-Cl bond, palladium-catalyzed C(sp³)-H activation of the methyl group, and the oxidation of the picolinaldehyde to picolinic acid. While direct comparative studies on this specific molecule are not extensively documented, this guide synthesizes data from structurally analogous systems, particularly chloropyridines and methyl-substituted heterocycles, to provide a robust predictive framework for catalyst selection and reaction optimization.
Part 1: Transformations at the C5-Chloro Position: Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of the C5-chloro group is a powerful method for introducing carbon and nitrogen nucleophiles, enabling the synthesis of complex biaryl and amino-pyridine structures. The primary challenges include the inherent low reactivity of the C-Cl bond and potential inhibition of the catalyst by the pyridine nitrogen.[1] The choice of ligand is therefore the most critical parameter for a successful transformation.
Causality in Catalyst Selection:
The catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium catalyst to the C-Cl bond is typically the rate-limiting step.[2] To overcome this high activation barrier, bulky, electron-rich phosphine ligands are required. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate the oxidative addition step. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for this purpose, significantly outperforming traditional ligands like triphenylphosphine (PPh₃).[1]
Comparative Data for Cross-Coupling of Chloropyridine Analogs
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | Highly effective for a broad range of substrates. |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 18 | >95 | Air-stable precatalyst, lower catalyst loading.[1] |
| PEPPSI-IPr (NHC) | K₂CO₃ | Dioxane | 100 | 24 | ~85-95 | Stable NHC catalyst, good for electron-poor boronic acids. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 12-24 | 50-75 | Inexpensive but less effective for unactivated chlorides.[1] |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| RuPhos Pd G3 | NaOtBu | Toluene | 100 | 4-12 | >90 | Excellent for a wide range of primary and secondary amines.[2] |
| BrettPhos Pd G3 | NaOtBu | Toluene | 100 | 12 | >90 | Effective for coupling hindered amines. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 | Weaker base compatibility, suitable for base-sensitive substrates.[3][4] |
| Pd(PPh₃)₄ | NaOtBu | Toluene | 110 | >24 | <10 | Generally ineffective for amination of aryl chlorides.[1] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a self-validating starting point for the Suzuki-Miyaura coupling of 5-Chloro-6-methylpicolinaldehyde.
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the 5-Chloro-6-methylpicolinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Transformations at the C6-Methyl Group: C(sp³)-H Functionalization
Directly converting the C-H bonds of the C6-methyl group into new C-C or C-N bonds is a highly atom-economical strategy for derivatization. The pyridine nitrogen atom acts as a native directing group, facilitating cyclometalation with a transition metal catalyst, typically palladium, to selectively activate the otherwise inert C(sp³)-H bonds.[5]
Causality in Catalyst Selection:
For this transformation, the catalyst must be able to coordinate to the pyridine nitrogen and subsequently undergo a concerted metalation-deprotonation (CMD) step at the methyl group.[6] This forms a five-membered palladacycle intermediate. The choice of ligand is critical; specialized ligands, such as mono-N-protected amino acids (MPAA) or pyridine-type ligands, are often required to facilitate the C-H activation step and stabilize the key intermediates.[5][7] An oxidant (e.g., Ag₂CO₃, benzoquinone) is also necessary to regenerate the active Pd(II) catalyst.
Comparative Data for C(sp³)-H Activation on Methyl-Heterocycle Analogs
Table 3: Catalyst Systems for Palladium-Catalyzed C(sp³)-H Functionalization
| Catalyst System (Precatalyst/Ligand) | Reaction Type | Oxidant | Temp. (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ / Ac-Gly-OH (MPAA) | Arylation | Ag₂CO₃ | 120 | 60-80 | MPAA ligands are crucial for reactivity and selectivity. |
| Pd(OAc)₂ / 3-Cl-Pyridine | Olefination | Ag₂CO₃ | 110 | 70-90 | Pyridine-type ligands can accelerate the reaction. |
| Pd(TFA)₂ / Quinoline | Acetoxylation | PhI(OAc)₂ | 100 | 50-70 | Strong oxidants can lead to different functionalizations. |
| [Ru(p-cymene)Cl₂]₂ | Arylation | AgSbF₆ | 130 | 65-85 | Ruthenium offers alternative reactivity profiles. |
Experimental Protocol: Generalized C(sp³)-H Arylation
-
Setup: To a pressure-rated vial, add 5-Chloro-6-methylpicolinaldehyde (0.5 mmol), the aryl iodide coupling partner (1.5 mmol), Pd(OAc)₂ (10 mol%), a ligand (e.g., Ac-Gly-OH, 30 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling, anhydrous solvent (e.g., Dichloroethane or t-AmylOH, 2.0 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 120-140 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking aliquots and analyzing via LC-MS.
-
Work-up: After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization of Experimental Workflow
Caption: Workflow for a typical C(sp³)-H arylation experiment.
Part 3: Transformations of the Aldehyde: Oxidation to Carboxylic Acid
The oxidation of the picolinaldehyde moiety to the corresponding picolinic acid is a crucial transformation, as carboxylic acids are versatile handles for further derivatization, such as amide bond formation. While classical stoichiometric oxidants (e.g., KMnO₄, CrO₃) can be effective, catalytic methods using milder, more environmentally benign oxidants are preferable.
Causality in Catalyst Selection:
Catalytic oxidation of aldehydes often involves transition metal catalysts that can access multiple oxidation states. For heteroaromatic aldehydes, systems that are tolerant of the nitrogen atom are necessary. Vanadium-based catalysts, often in combination with titanium dioxide supports, have been shown to be effective for the vapor-phase oxidation of related picolines to picolinic acids, proceeding through an aldehyde intermediate.[8][9] For liquid-phase reactions, manganese-based systems activated by a co-catalyst like picolinic acid itself, using peracetic acid as the oxidant, represent a powerful homogeneous catalysis approach.[10]
Comparative Data for Catalytic Oxidation of Picoline/Picolinaldehyde Analogs
Table 4: Catalyst Systems for Oxidation to Picolinic Acids
| Catalyst System | Oxidant | Phase | Temp. (°C) | Selectivity for Acid (%) | Key Features |
| V₂O₅ / TiO₂ | Air | Vapor | 230-260 | ~20-22 (from 2-picoline) | Heterogeneous catalyst, suitable for continuous flow.[9] |
| V₂O₅ / SnO₂ | Air | Vapor | 375 | 64 (for aldehyde from 2-picoline) | Higher selectivity for the intermediate aldehyde.[11] |
| Mn(OAc)₂ / Picolinic Acid | Peracetic Acid | Liquid | Room Temp. | High (substrate dependent) | Homogeneous, low catalyst loading (as low as 0.01 mol%).[10] |
| Cr(VI) / Picolinic Acid | Self | Liquid | Room Temp. | - | Picolinic acid acts as a promoter for Cr(VI) oxidations.[12] |
Experimental Protocol: Generalized Manganese-Catalyzed Aldehyde Oxidation
-
Setup: To a round-bottom flask, add the 5-Chloro-6-methylpicolinaldehyde (1.0 mmol), acetonitrile (5 mL), Mn(OAc)₂ (0.05 mol%), and 2-picolinic acid (1 mol%).
-
Oxidant Addition: Stir the solution at room temperature and add peracetic acid (1.0-1.2 equiv.) portion-wise or via syringe pump over 10-20 minutes to control the exotherm.
-
Reaction & Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the aldehyde by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip is negative.
-
Extraction: Adjust the pH to ~3-4 with dilute HCl. Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude picolinic acid, which can be further purified by crystallization or chromatography.
Conclusion
The selective functionalization of 5-Chloro-6-methylpicolinaldehyde is highly dependent on the strategic choice of catalyst and reaction conditions. For cross-coupling reactions at the chloro position, modern palladium precatalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are the systems of choice, offering high yields and broad substrate scope. For C-H functionalization of the methyl group, palladium acetate combined with specialized ligands like MPAA or pyridine derivatives enables direct arylation and other transformations. Finally, for the oxidation of the aldehyde , a homogeneous manganese(II)/picolinic acid system provides a mild and efficient route to the valuable picolinic acid derivative. This guide provides the foundational data and protocols to empower researchers to make informed decisions and accelerate their synthetic programs.
References
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Chan, H. S. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. Nature Synthesis, 3(6), 752–762. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Al'kaeva, E. M., et al. (2007). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [Link]
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Al'kaeva, E. M., et al. (2007). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. [Link]
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Murphy, G., et al. (2018). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Queen's University Belfast Research Portal. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Piros, L., et al. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. [Link]
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Chan, H. S. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. ResearchGate. [Link]
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Chan, H. S. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed. [Link]
-
Chen, G., et al. (2016). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society. [Link]
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van der Griend, J., & van der Baan, H. S. (1976). Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase. ResearchGate. [Link]
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Saraswat, S., & Sharma, V. (2009). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]
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Safety Operating Guide
5-Chloro-6-methylpicolinaldehyde proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 5-Chloro-6-methylpicolinaldehyde
Foreword
In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the materials we use. 5-Chloro-6-methylpicolinaldehyde is a valuable building block, but its journey from reagent bottle to final waste destination demands a rigorous, safety-first approach. This guide moves beyond mere compliance, offering a framework for handling and disposal rooted in chemical causality and operational excellence. As your partner in the laboratory, we are committed to providing the technical insights necessary to ensure that your work is safe, compliant, and environmentally sound.
Hazard Assessment and Immediate Precautions
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 5-Chloro-6-methylpicolinaldehyde (CAS No. 137778-17-7) is a solid compound that requires careful handling due to its potential health effects.[1]
1.1. GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the classification is as follows:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
The causality behind these classifications is linked to the compound's reactivity. As an aldehyde with a chlorinated pyridine ring, it can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract.
1.2. Mandatory Personal Protective Equipment (PPE)
Before handling the compound in any capacity—including for disposal—the following PPE is non-negotiable:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for the task.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2] If there is a risk of dust generation, goggles are the superior choice.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a certified chemical fume hood, to mitigate the risk of inhaling dust.[3]
1.3. First Aid in Case of Exposure
In the event of an accidental exposure, immediate and correct action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Characterization: A Hazardous Imperative
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, or Toxicity).[4]
While 5-Chloro-6-methylpicolinaldehyde is not specifically found on the F, K, P, or U lists, it must be managed as a hazardous waste. The responsibility for this determination lies with the waste generator (the laboratory). Given its known health hazards (irritant, harmful if swallowed), it would likely fail the toxicity characteristic if tested. Furthermore, as a halogenated organic compound, it falls into a category of chemicals that require specific, high-temperature incineration for complete destruction, making its segregation from non-halogenated waste essential.[5][6]
Therefore, all waste streams containing this compound—including pure excess chemical, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions—must be disposed of as hazardous waste.
On-Site Waste Management and Segregation Protocol
Proper management begins at the point of generation. Adherence to a systematic protocol prevents cross-contamination and ensures regulatory compliance.
3.1. Experimental Protocol: Waste Collection
-
Container Selection: Choose a dedicated hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solid waste) with a secure, vapor-tight lid.[7][8] The container must be in good condition, free of cracks or residue.[7]
-
Labeling: Before any waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Chloro-6-methylpicolinaldehyde."
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Waste Addition: Carefully place solid waste into the container. If transferring a solution, use a funnel to prevent spills. Keep the container closed at all times except when adding waste.[7][8]
-
Segregation: This waste is a halogenated organic solid . It must NOT be mixed with:
-
Storage: The container must be stored in a designated Satellite Accumulation Area (SAA) .[8] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Secure: If a significant amount is spilled, alert personnel and restrict access to the area. Ensure ventilation is adequate.
-
Don PPE: Wear the full PPE ensemble described in Section 1.2.
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust.[2][3] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., pads, wipes) into a designated hazardous waste container, appropriately labeled as described above.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Final Disposal Pathway: The Role of Certified Professionals
Under no circumstances should 5-Chloro-6-methylpicolinaldehyde or its containers be disposed of in the regular trash or down the drain.[9] The only acceptable method of final disposal is through your institution's EHS program or a licensed hazardous waste management contractor.
When your waste container is full (leaving at least one inch of headspace for expansion), seal it securely and arrange for a pickup.[7] EHS professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper destruction, typically via high-temperature incineration.
Summary and Visual Guides
Data Presentation: Hazardous Waste Accumulation Limits
This table summarizes key federal limits for waste storage in a laboratory setting. Local regulations may be more stringent.
| Parameter | Limit | Regulatory Context & Rationale |
| Maximum Hazardous Waste per SAA | 55 gallons | Governed by EPA RCRA regulations to prevent the storage of large quantities of hazardous materials in a laboratory space.[8] |
| Acutely Toxic ("P-listed") Waste Limit | 1 quart (liquid) or 1 kg (solid) | A much lower threshold for chemicals considered acutely toxic, requiring prompt removal once this limit is reached.[8] |
| pH Range for Aqueous Sewer Disposal | Between 5.5 and 10.5 | Not applicable to this compound. This is for dilute, non-hazardous inorganic solutions only.[9] |
Experimental Workflow: Disposal Decision Pathway
Caption: Decision workflow for the safe disposal of 5-Chloro-6-methylpicolinaldehyde.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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5-chloro-6-methylpicolinaldehyde | 137778-17-7. Sigma-Aldrich.
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SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde. Fisher Scientific.
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes... Federal Register.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
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Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals. Benchchem.
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MSDS of 6-Methylpicolinaldehyde. Capot Chemical.
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6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE Safety Data Sheets. Echemi.
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A Researcher's Guide to the Safe Handling of 5-Chloro-6-methylpicolinaldehyde
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-6-methylpicolinaldehyde. The following procedural guidance is designed to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
5-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively published, its structural similarity to other picolinaldehydes and chlorinated pyridines necessitates a cautious approach. Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with 5-Chloro-6-methylpicolinaldehyde. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory to protect against splashes. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contamination is suspected.[6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-approved Respirator | All handling of solid 5-Chloro-6-methylpicolinaldehyde or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][8] |
Workflow for Safe Handling and Experimentation
The following diagram illustrates the standard operating procedure for the safe handling of 5-Chloro-6-methylpicolinaldehyde from receipt to disposal.
Caption: Workflow for handling 5-Chloro-6-methylpicolinaldehyde.
Step-by-Step Handling Procedures
-
Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the solid 5-Chloro-6-methylpicolinaldehyde on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel.
-
Solvent Addition: Slowly add the desired solvent to the reaction vessel. Be aware of any potential exothermic reactions.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. If the reaction is air or moisture sensitive, utilize an inert atmosphere.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10] |
| Minor Spill (in fume hood) | Absorb the spill with an inert material such as vermiculite or sand.[11] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Major Spill (outside fume hood) | Evacuate the immediate area and alert others.[7] If safe to do so, contain the spill to prevent it from spreading. Contact your institution's emergency response team.[12] |
Disposal Plan
All waste containing 5-Chloro-6-methylpicolinaldehyde, including contaminated PPE, absorbent materials, and reaction residues, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[11]
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before you begin your work.
References
- ChemicalBook. (2025, August 2).
- University of Rochester. (n.d.). Standard Operating Procedures for Formaldehyde or Processes.
- University of Rochester Environmental Health & Safety. (n.d.).
- Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin.
- Thermo Fisher Scientific. (2012, September 10).
- Providence College Environmental Health and Safety. (n.d.).
- University of California, Berkeley Environmental Health & Safety. (n.d.). Formaldehyde: Hazards and Precautions.
- Fisher Scientific. (2009, September 26).
- Sigma-Aldrich. (2025, December 22).
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde.
- Fisher Scientific. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, May 17).
- Sigma-Aldrich. (n.d.). 5-chloro-6-methylpicolinaldehyde | 137778-17-7.
- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
- Benchchem. (n.d.). Safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.
- PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
- Capot Chemical. (2009, September 1). MSDS of 6-Methylpicolinaldehyde.
- ChemicalBook. (2025, July 16). 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE | 176433-43-5.
- ChemScene. (n.d.). 6-Chloro-5-methylnicotinaldehyde | 176433-43-5.
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- 4. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
